2-(Piperidin-4-yl)benzamide hydrochloride
Descripción
BenchChem offers high-quality 2-(Piperidin-4-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-piperidin-4-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)11-4-2-1-3-10(11)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H2,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUFUAIMJYGBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of 2-(Piperidin-4-yl)benzamide in the Synthesis of Rucaparib: A Technical Guide
Introduction: Deconstructing a Modern PARP Inhibitor
Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), stands as a cornerstone in the treatment of BRCA-mutated ovarian and prostate cancers.[1] Its clinical success is intrinsically linked to its molecular architecture, a carefully designed scaffold that ensures high affinity and selectivity for its target. At the heart of this structure lies the 2-(piperidin-4-yl)benzamide moiety, a key pharmacophore that dictates the drug's interaction with the PARP enzyme. This technical guide provides an in-depth exploration of the multifaceted role of this critical component, from its fundamental contribution to the mechanism of action to its strategic importance in various synthetic routes toward Rucaparib. For researchers and professionals in drug development, a thorough understanding of this moiety is paramount for the innovation of next-generation PARP inhibitors and the optimization of existing manufacturing processes.
Part 1: The Functional Imperative: 2-(Piperidin-4-yl)benzamide as a Pharmacophore
The efficacy of Rucaparib and other PARP inhibitors is critically dependent on their ability to bind to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzyme. The benzamide portion of the 2-(piperidin-4-yl)benzamide moiety is the linchpin of this interaction.
Mechanism of PARP Inhibition:
The primary amide of the benzamide group forms crucial hydrogen bonds with key amino acid residues (specifically Glycine and Serine) in the PARP active site. This mimics the binding of the natural substrate, NAD+, effectively blocking the enzyme's catalytic activity. The aromatic ring of the benzamide further enhances binding through π-π stacking interactions with a Tyrosine residue in the active site. This "benzamide pharmacophore" is a shared feature across many clinical PARP inhibitors, underscoring its fundamental importance.[1][2]
The piperidine ring, while not directly involved in the catalytic inhibition, serves as a versatile linker. It correctly orients the benzamide group for optimal binding and provides a point of attachment for the rest of the Rucaparib scaffold. Furthermore, the basic nitrogen atom of the piperidine ring can influence the physicochemical properties of the molecule, such as solubility and cell permeability, which are critical for oral bioavailability.
Part 2: Synthetic Strategies: Assembling the Core Moiety
The construction of the 2-(piperidin-4-yl)benzamide moiety within the full Rucaparib structure has been approached through various synthetic strategies, evolving from early medicinal chemistry routes to more streamlined modern processes.
The "Medicinal Chemistry Route": A Convergent Approach
An early and notable synthesis of Rucaparib, developed by Agouron Pharmaceuticals, employs a convergent strategy where the tricyclic indole core and the benzamide-containing side chain are synthesized separately and then coupled.[3] This route provides a clear illustration of how the 2-(piperidin-4-yl)benzamide structural motif is assembled in a stepwise fashion.
A key step in this synthesis is a Suzuki cross-coupling reaction. The pre-formed tricyclic lactam is first brominated at the 2-position of the indole ring. This bromo-intermediate is then coupled with 4-formylphenylboronic acid to introduce the benzaldehyde functionality. The final step to assemble the desired side chain is a reductive amination with methylamine.
This "late-stage functionalization" approach is highly valuable in medicinal chemistry as it allows for the synthesis of various analogues by simply changing the boronic acid or the amine used in the final steps.
| Step | Key Reagents | Yield | Purpose |
| Indole Formation | DMF dimethylacetal, H2/Pd | ~79% (over 2 steps) | Constructs the initial indole ring. |
| Lactamization | 1-acetoxy-2-nitroethane, Zn | ~65% (over 2 steps) | Forms the seven-membered lactam ring. |
| Bromination | N-Bromosuccinimide | High | Prepares the core for Suzuki coupling. |
| Suzuki Coupling | 4-formylphenylboronic acid, Pd catalyst | ~77% | Introduces the phenylaldehyde side chain.[3] |
| Reductive Amination | Methylamine, NaBH3CN | ~68% | Forms the final methylaminomethylphenyl group.[3] |
Modern Approaches: The Imino-Stetter Reaction
More recent and often more efficient syntheses of Rucaparib utilize different strategies that may not involve a pre-formed benzamide intermediate in the same way. A prominent example is the use of a cyanide-catalyzed imino-Stetter reaction.[4][5] This approach focuses on the early construction of a highly functionalized indole core that already contains the necessary precursors for the final molecule.
In these routes, the piperidine and benzamide components are typically introduced via one of the starting materials for the imino-Stetter reaction. While this is a more linear approach, it showcases the versatility of modern organic chemistry in assembling complex molecules efficiently.
Part 3: A Key Building Block: Synthesis of 2-(Piperidin-4-yl)benzamide
For researchers interested in developing novel PARP inhibitors or exploring alternative, convergent synthetic routes to Rucaparib, having access to a reliable method for the synthesis of 2-(piperidin-4-yl)benzamide or its analogues is highly valuable. The following protocol is adapted from a known synthesis of a closely related compound, 4-nitro-N-(piperidin-4-yl)benzamide, and can be readily modified for the synthesis of the title compound by starting with 2-bromobenzoic acid and performing a subsequent amination or cyanation/reduction.[6]
Experimental Protocol: Synthesis of tert-butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate
This protocol details the synthesis of a protected precursor, which can then be deprotected to yield the desired intermediate.
Materials:
-
4-Nitrobenzoic acid
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-nitrobenzoic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and TEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate.
Deprotection to Yield 4-Nitro-N-(piperidin-4-yl)benzamide
Materials:
-
tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected intermediate (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 4-nitro-N-(piperidin-4-yl)benzamide.
Conclusion: A Versatile Moiety in Drug Design and Synthesis
The 2-(piperidin-4-yl)benzamide moiety is more than just a structural fragment of Rucaparib; it is a cornerstone of its biological activity and a key consideration in its chemical synthesis. Its role as a potent PARP-inhibiting pharmacophore makes it a central focus for the design of new anticancer agents. As demonstrated by the evolution of Rucaparib's synthesis, from the convergent "Medicinal Chemistry Route" to more linear modern approaches, the methods for constructing this crucial moiety have a profound impact on the overall efficiency and scalability of the manufacturing process. For chemists in the field, a deep understanding of the functional significance and the synthetic accessibility of the 2-(piperidin-4-yl)benzamide core is essential for driving future innovations in cancer therapy.
References
- Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin- 4-yl)
- Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1227–1244.
- Structural requirements for potent PARP inhibition. The benzamide... (n.d.).
- Total Synthesis of Rucaparib. (2022). The Journal of Organic Chemistry, 87(7), 4813–4817.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl
- Analysis of Strategy for Extending Patent Protection of Rucaparib. (n.d.). SciRP.org.
- Development of the first-in-class poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor Rucaparib for the treatment of cancer. (n.d.). REF Impact Case Studies.
- rucaparib | New Drug Approvals. (2016).
- Process for the preparation of rucaparib and novel synthesis intermediates. (2019).
- Previous synthetic strategies of rucaparib (1). (n.d.).
Sources
- 1. Analysis of Strategy for Extending Patent Protection of Rucaparib [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates - Google Patents [patents.google.com]
The Architectural Blueprint of a Privileged Scaffold: A Guide to the Pharmacophore of Piperidinyl Benzamide Derivatives
Abstract
The piperidinyl benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1] Its remarkable versatility stems from a well-defined set of pharmacophoric features that can be strategically modulated to achieve high affinity and selectivity for a diverse range of biological targets, most notably G-Protein Coupled Receptors (GPCRs) like dopamine and serotonin receptors.[2] This guide provides an in-depth exploration of the essential pharmacophoric properties of these derivatives. We will dissect the key structural components, elucidate their roles in molecular recognition through detailed Structure-Activity Relationship (SAR) analyses, and present the computational and experimental workflows used to define and validate these models. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
Deconstructing the Core: Anatomy of the Piperidinyl Benzamide Pharmacophore
At its core, the pharmacophore of a typical piperidinyl benzamide derivative targeting aminergic GPCRs can be distilled into several key features. These features represent the crucial energetic and spatial interactions between the ligand and the amino acid residues within the receptor's binding pocket.
A generalized pharmacophore model includes:
-
A Basic Nitrogen Center: The piperidine ring contains a basic nitrogen atom that is typically protonated at physiological pH.[3] This positively charged center forms a critical ionic interaction, or salt bridge, with a conserved acidic residue in the target receptor, such as an aspartic acid in the third transmembrane domain (TM3) of many aminergic GPCRs.[4]
-
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the benzamide linker serves as a potent hydrogen bond acceptor. This feature is crucial for anchoring the molecule within the binding site through interactions with hydrogen bond donor residues.
-
Hydrogen Bond Donor (HBD): The amide N-H group provides a hydrogen bond donor functionality, further contributing to the binding affinity and specificity.
-
Aromatic/Hydrophobic Region: The benzamide's phenyl ring provides a site for aromatic interactions, such as pi-pi stacking or hydrophobic interactions with aromatic or aliphatic residues in the receptor. The nature and pattern of substituents on this ring are critical for tuning selectivity and potency.[5]
-
Hydrophobic/Linker Moiety: The piperidine ring itself, along with its substituents, contributes to the overall hydrophobic profile of the molecule, engaging with non-polar pockets within the receptor.
The spatial arrangement of these features is paramount. Conformational analysis has shown that an extended conformation of the side chain connecting the piperidine and benzamide moieties is often favored for optimal receptor binding.[6]
Caption: Generalized pharmacophore model for piperidinyl benzamide derivatives.
Structure-Activity Relationship (SAR) Analysis: Tuning for Potency and Selectivity
SAR studies are fundamental to understanding how structural modifications impact biological activity, guiding the optimization of lead compounds.[7][8] For piperidinyl benzamide derivatives, SAR exploration has yielded critical insights.
The Benzamide Moiety
Substitutions on the benzamide's aromatic ring significantly influence activity and selectivity. For instance, in the context of dopamine D2 antagonists, methoxy and chloro substitutions at specific positions can enhance binding affinity. Quantitative Structure-Activity Relationship (QSAR) studies on 6-methoxy benzamides have shown that electron-donating groups and hydrophobic substituents can increase biological activity.[5] The goal of SAR analyses is to convert these observations into informative relationships that guide the synthesis of more effective molecules.[9]
The Piperidine Ring
The piperidine ring is not merely a passive linker; its substitution pattern is a key determinant of pharmacological properties. Modifications at the 4-position of the piperidine ring are particularly common and impactful. Attaching additional aromatic or heterocyclic rings at this position can introduce new interaction points with the receptor, often leading to enhanced affinity and modulation of the pharmacological profile (e.g., agonist vs. antagonist activity).[2][10]
The Amide Linker
The amide linker, while structurally simple, is conformationally important. Its relative rigidity helps to correctly orient the benzamide and piperidine moieties. Studies have shown that maintaining the core amide structure is generally essential for activity, as it preserves the critical H-bond donor and acceptor features.
The table below presents hypothetical SAR data for a series of piperidinyl benzamide derivatives targeting the Dopamine D2 receptor, illustrating the impact of substitutions.
| Compound ID | Benzamide Substitution (R1) | Piperidine Substitution (R2) | D2 Receptor Affinity (Ki, nM) |
| A-1 | H | H | 150 |
| A-2 | 2-OCH3 | H | 75 |
| A-3 | 2-OCH3, 5-Cl | H | 25 |
| A-4 | 2-OCH3, 5-Cl | 4-Fluorophenyl | 8 |
| A-5 | 2-OCH3, 5-SO2NH2 | 4-Fluorophenyl | 5.5 |
This data is illustrative and compiled for educational purposes.
As the data demonstrates, systematic modification—adding a methoxy group (A-2), a chloro group (A-3), and finally a substituted phenyl group on the piperidine (A-4, A-5)—leads to a significant, stepwise increase in binding affinity.
Methodologies for Pharmacophore Elucidation and Validation
A combination of computational and experimental techniques is employed to define and validate the pharmacophore of piperidinyl benzamide derivatives.
Computational Approaches
Computational chemistry provides powerful tools for predicting and analyzing ligand-receptor interactions, accelerating the drug design cycle.[11]
-
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): This method correlates the 3D properties (steric and electrostatic fields) of a series of molecules with their biological activities to build a predictive model.[12] For benzamide derivatives, 3D-QSAR models have successfully identified the key structural requirements for high affinity at targets like the D2 receptor, highlighting the importance of steric bulk and electrostatic potential at specific locations.[13][14]
-
Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a receptor's binding site.[15] This technique is invaluable for visualizing the specific interactions—hydrogen bonds, ionic interactions, hydrophobic contacts—that underpin the pharmacophore model.[3] Docking studies have been instrumental in rationalizing the binding modes of various piperidinyl benzamide derivatives to their targets.[16][17]
-
Pharmacophore Modeling: Both ligand-based and structure-based approaches are used.[4][18]
-
Ligand-based models are generated by superimposing a set of active molecules and extracting common chemical features.
-
Structure-based models are derived from the 3D structure of the ligand-receptor complex, defining features based on the actual interaction points within the binding site.
-
Caption: Iterative workflow for pharmacophore modeling and validation.
Experimental Validation Protocols
Computational models must be validated through rigorous experimental testing.
Protocol: Radioligand Receptor Binding Assay
This protocol provides a standardized method to determine the binding affinity (Ki) of test compounds for a specific receptor, such as the dopamine D2 receptor.
Objective: To quantify the ability of piperidinyl benzamide derivatives to displace a known radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes expressing the human recombinant D2 receptor.
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Test compounds (piperidinyl benzamide derivatives) dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Perform serial dilutions of the test compounds in the assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Plate Setup: To each well of the 96-well plate, add:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of the diluted test compound.
-
50 µL of the radioligand at a fixed concentration (typically at its Kd value).
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The experimentally determined Ki values provide the crucial biological activity data needed to build and refine SAR and QSAR models.[10]
Conclusion
The piperidinyl benzamide scaffold represents a privileged chemical framework, the success of which is rooted in a well-defined and tunable set of pharmacophoric features. A deep understanding of its core properties—the basic nitrogen, hydrogen bonding elements, and aromatic/hydrophobic regions—is essential for its effective application in drug discovery. By integrating advanced computational modeling with robust experimental validation, researchers can rationally design novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The iterative process of design, synthesis, and testing, guided by the principles of pharmacophore mapping and SAR, will ensure that the piperidinyl benzamide scaffold continues to be a valuable source of innovative therapeutics for years to come.
References
-
Visnes, T., et al. (2020). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. PMC. Available at: [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). Available at: [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl. Available at: [Link]
-
Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds. Available at: [Link]
-
Wyrębski, D., et al. (2021). The Universal 3D QSAR Model for Dopamine D2 Receptor Antagonists. International Journal of Molecular Sciences. Available at: [Link]
-
Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]
-
Kulkarni, V. M., et al. (2005). QSAR modeling on dopamine D2 receptor binding affinity of 6-methoxy benzamides. Il Farmaco. Available at: [Link]
-
Neumeyer, J. L., et al. (1985). Novel photoaffinity label for the dopamine D2 receptor: synthesis of 4-azido-5-iodo-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl] benzamide (iodoazidoclebopride, IAC) and the corresponding 125I-labeled analogue (125IAC). Journal of Medicinal Chemistry. Available at: [Link]
-
Alogheli, H., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Abdullahi, M., et al. (2022). Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. ResearchGate. Available at: [Link]
-
Gribanov, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Basith, S., et al. (2023). Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. Available at: [Link]
-
Pharma Helpers. (n.d.). Structure Activity Relationship of Antipsychotic Drug. SlideShare. Available at: [Link]
-
Thomas, A., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Ein-Sof, O., et al. (2009). Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sirim, D., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Pharmaceuticals. Available at: [Link]
-
Molnar, M., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Sommer, F., et al. (2022). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. Refubium - Freie Universität Berlin. Available at: [Link]
-
Pettersson, I., & Liljefors, T. (1992). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of Medicinal Chemistry. Available at: [Link]
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
-
GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]
-
Wang, Y., et al. (2011). Studies of New Fused Benzazepine as Selective Dopamine D3 Receptor Antagonists Using 3D-QSAR, Molecular Docking and Molecular Dynamics. Molecules. Available at: [Link]
-
Chero, G., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. QSAR modeling on dopamine D2 receptor binding affinity of 6-methoxy benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 8. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
Benzamide Piperidine Intermediates in PARP Inhibitors: Structural Optimization and Synthetic Pathways
Executive Summary
This technical guide analyzes the structural and synthetic role of benzamide piperidine intermediates in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. While early PARP inhibitors utilized simple benzamide scaffolds to mimic nicotinamide, the integration of piperidine rings as constrained linkers marked a pivotal evolution in pharmacokinetics and potency. This guide focuses on the Structure-Activity Relationship (SAR) of this motif, using the discovery of Niraparib (MK-4827) as a primary case study for the optimization of the carboxamide-aryl-piperidine architecture.
Part 1: The Pharmacophore & Structural Logic
The Nicotinamide Mimic (The "Head")
The core of most PARP inhibitors is a "warhead" designed to compete with NAD+ at the catalytic domain of PARP1/2.
-
Benzamide Scaffold: The primary amide group (
) forms critical hydrogen bonds with Ser90 and Gly863 in the PARP1 active site. -
Bioisosterism: In advanced inhibitors like Niraparib, the benzamide is cyclized into an indazole-7-carboxamide . This bioisostere locks the amide in a planar conformation, reducing the entropic penalty upon binding while maintaining the essential H-bond donor/acceptor geometry.
The Piperidine Linker (The "Bridge")
The piperidine ring serves as a rigid, non-aromatic linker that connects the warhead to the distal "tail" of the molecule.
-
Conformational Restriction: Unlike flexible alkyl chains, the piperidine ring restricts the spatial arrangement of the molecule, optimizing the vector for the tail group to exit the active site and interact with the solvent front.
-
Solubility & PK: The secondary or tertiary amine of the piperidine modulates the pKa (typically ~8.5–9.5), improving aqueous solubility and oral bioavailability compared to purely lipophilic linkers.
-
Chirality: The stereochemistry of the piperidine attachment is a Critical Process Parameter (CPP) . For Niraparib, the (S)-enantiomer at the 3-position of the piperidine ring is significantly more potent than the (R)-enantiomer, dictating the need for asymmetric synthesis or chiral resolution.
Visualization: Pharmacophore Interaction Map
The following diagram illustrates the binding logic of the Benzamide-Piperidine motif within the PARP active site.
Figure 1: Interaction map showing the critical H-bonding of the benzamide motif and the vector projection provided by the piperidine linker.
Part 2: Synthetic Pathways & Causality
The synthesis of benzamide-piperidine inhibitors generally follows a convergent route. The key challenge is the construction of the aryl-piperidine bond and the control of stereochemistry.
Strategic Disconnection
The synthesis is typically disconnected into two fragments:
-
Fragment A: The Carboxamide Core (e.g., Indazole or Benzamide boronate).
-
Fragment B: The Chiral Piperidine (e.g., 3-arylpiperidine).
Key Reaction: Suzuki-Miyaura Coupling
The most robust method for linking the piperidine-bearing aryl group to the benzamide core is Palladium-catalyzed cross-coupling.
-
Why Suzuki? It tolerates the amide functionality and the basic nitrogen of the piperidine (often protected as Boc). It allows for the convergent assembly of the advanced intermediate 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide.
Workflow Visualization: Convergent Synthesis
Figure 2: Convergent synthetic workflow for assembling the benzamide-piperidine scaffold.
Part 3: Experimental Protocols
Protocol A: Suzuki Coupling for Aryl-Piperidine Assembly
Objective: To couple the benzamide/indazole core with the phenyl-piperidine fragment. Validation: This protocol is self-validating via LC-MS monitoring of the bromide consumption.
-
Reagents:
-
Aryl Bromide Core (1.0 eq)
-
4-(N-Boc-piperidin-3-yl)phenylboronic acid (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge the reaction vessel with the Aryl Bromide and Boronic Acid.
-
Add Dioxane and purge with Nitrogen for 10 minutes (Critical to prevent Pd oxidation).
-
Add the Palladium catalyst and the aqueous base.
-
Heat to 90°C for 4–6 hours.
-
Checkpoint: Monitor by TLC/LC-MS. The disappearance of the Aryl Bromide indicates completion.
-
-
Workup:
-
Dilute with EtOAc, wash with water and brine.
-
Dry over
, filter, and concentrate.[1] -
Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Protocol B: Chiral Resolution of Piperidine Intermediates
Objective: Isolation of the eutomer ((S)-enantiomer) from a racemic piperidine mixture. Context: Many synthetic routes yield racemic 3-arylpiperidines. Resolution is often more cost-effective than asymmetric synthesis at scale.
| Parameter | Specification |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose based) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1) |
| Flow Rate | 1.0 mL/min (Analytical) / 20 mL/min (Prep) |
| Detection | UV @ 254 nm |
| Temperature | 25°C |
| Success Criteria | Enantiomeric Excess (ee) > 98% |
Step-by-Step:
-
Dissolve the racemic N-Boc-protected intermediate in the mobile phase (approx. 50 mg/mL).
-
Inject onto the Preparative HPLC column.
-
Collect fractions corresponding to Peak 1 and Peak 2 separately.
-
Validation: Re-inject fractions onto an analytical column to confirm optical purity.
-
Concentrate the desired fraction (typically the (S)-isomer for Niraparib analogs) under reduced pressure.
Part 4: Comparative Data Analysis
The following table summarizes the impact of the piperidine linker on PARP inhibitory potency compared to earlier flexible analogs.
| Compound Class | Linker Type | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cellular EC50 (nM) | Key Feature |
| Early Benzamide | Flexible Alkyl | > 100 | > 100 | > 1000 | Poor metabolic stability; high entropy penalty. |
| MK-4827 (Niraparib) | (S)-Piperidine | 3.8 | 2.1 | 4 | Rigid constraint; High oral bioavailability. |
| R-Enantiomer | (R)-Piperidine | ~150 | ~100 | > 500 | Improper vector alignment in the active site. |
| AZD2461 | Piperidine | 5.0 | 2.0 | - | Structural analog overcoming P-gp efflux. |
Data Source: Synthesized from Jones et al. (2009) and subsequent SAR studies.
References
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors.[2][3] Journal of Medicinal Chemistry.[4][5]
-
Sandhu, S. K., et al. (2013). The poly(ADP-ribose) polymerase inhibitor niraparib (MK4827) in BRCA mutation carriers and patients with sporadic cancer: a phase 1 dose-escalation trial. The Lancet Oncology.
-
Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry.[4][5]
-
FDA Center for Drug Evaluation and Research. Niraparib (ZEJULA) Chemistry Review.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Ionization Profiling of 2-(Piperidin-4-yl)benzamide
This technical guide provides a rigorous analysis of the physicochemical properties of 2-(Piperidin-4-yl)benzamide , focusing on its ionization behavior (pKa), structural implications for drug design, and validated protocols for experimental determination.
Executive Summary
2-(Piperidin-4-yl)benzamide is a bifunctional scaffold frequently utilized in medicinal chemistry, particularly in the design of PARP inhibitors and GPCR ligands. Its physicochemical behavior is dominated by the piperidine secondary amine , which dictates solubility and ionization at physiological pH.
-
Predicted pKa (Base): 9.6 – 10.2 (Piperidine NH)
-
Predicted pKa (Acid): > 15 (Amide NH – negligible at physiological pH)
-
Physiological State (pH 7.4): >99% Cationic (Protonated)
-
Key Structural Feature: The ortho-substitution pattern allows for potential intramolecular hydrogen bonding between the amide carbonyl and the piperidine nitrogen, influencing conformational stability and membrane permeability.
Part 1: Structural Analysis & Theoretical pKa
Chemical Structure & Ionization Sites
The molecule consists of a benzamide core substituted at the ortho (C2) position with a piperidin-4-yl ring. To understand the ionization, we must decouple the electronic effects of the two functional groups.
| Functional Group | Intrinsic pKa (Ref) | Electronic Effect in Scaffold | Predicted pKa in Scaffold |
| Piperidine (2° Amine) | ~11.2 (Piperidine) | Inductive (-I): The benzamide group is electron-withdrawing, reducing electron density on the amine N. Steric/H-Bond: Ortho-placement stabilizes the protonated form via H-bonding with the amide carbonyl. | 9.6 – 10.2 |
| Benzamide (1° Amide) | ~ -1.5 (O-protonation)~ 23 (N-deprotonation) | Neutral at pH 1–14. Resonance stabilization prevents N-protonation. | Neutral |
The "Ortho-Effect" and Intramolecular Hydrogen Bonding
Unlike para-substituted analogs, the ortho (2-position) linkage creates a unique electrostatic environment.
-
Conformational Lock: The piperidine ring likely adopts a conformation where the axial or equatorial NH interacts with the amide oxygen.
-
pKa Shift: The formation of an intramolecular hydrogen bond between the protonated piperidine nitrogen (
) and the amide carbonyl oxygen ( ) stabilizes the cationic species. Thermodynamically, this stabilization resists deprotonation, potentially raising the pKa compared to a meta or para analog, despite the electron-withdrawing nature of the benzene ring [1].
Visualization: Ionization Equilibrium
The following diagram illustrates the equilibrium between the cationic (dominant at pH 7.4) and neutral forms.
Caption: Equilibrium shift of 2-(Piperidin-4-yl)benzamide. At physiological pH, the molecule exists almost exclusively as a cation.
Part 2: Physiological Relevance (ADME Implications)
Understanding the ionization state is critical for predicting Absorption, Distribution, Metabolism, and Excretion (ADME).
Solubility vs. Permeability Trade-off
-
Solubility (pH 1.2 - 6.8): High. The protonated amine ensures high aqueous solubility in gastric and early intestinal fluids.
-
Permeability (pH 7.4): Moderate to Low. Since >99% of the molecule is ionized at pH 7.4, passive diffusion across the lipid bilayer is hindered.
-
Blood-Brain Barrier (BBB): The high pKa suggests poor passive BBB penetration unless active transport (e.g., choline transporters) is involved or the "cation-π" interaction with the benzamide ring masks the charge [2].
Speciation Calculation
Using the Henderson-Hasselbalch equation for a weak base:
At pH 7.4 (assuming pKa = 9.8):
Part 3: Experimental Determination Protocols
To validate the theoretical values, Potentiometric Titration is the gold standard method due to the compound's high solubility in acidic media and lack of distinct UV chromophore changes upon amine deprotonation.
Protocol: Potentiometric Titration (Gold Standard)
This protocol is designed for a SiriusT3 or Mettler Toledo autotitrator system.
Reagents:
-
Analyte: >5 mg of pure 2-(Piperidin-4-yl)benzamide (HCl salt preferred for initial solubility).
-
Titrant: 0.1 M KOH (Carbonate-free, standardized).
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Water: Degassed, CO2-free HPLC grade water.
Workflow:
-
System Calibration: Calibrate pH electrode using 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.
-
Blank Titration: Titrate 0.15 M KCl with 0.1 M HCl and KOH to determine the exact "zero" point and electrode efficiency.
-
Sample Preparation: Dissolve 3–5 mg of the compound in 10 mL of 0.15 M KCl. Adjust starting pH to ~2.0 using 0.1 M HCl.[1]
-
Note: Starting at acidic pH ensures the piperidine is fully protonated.
-
-
Titration Run: Titrate with 0.1 M KOH in 5 µL increments until pH reaches 12.0.
-
Data Analysis: Plot pH vs. Volume of Titrant. The pKa is the inflection point (half-equivalence point) of the curve.[2]
Protocol: Cosolvent Extrapolation (For Low Solubility)
If the neutral free base precipitates during titration (visible turbidity), use the Yasuda-Shedlovsky extrapolation method [3].
-
Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures.
-
Determine apparent pKa (
) in each mixture. -
Plot
vs. (dielectric constant). -
Extrapolate to
of pure water to find aqueous pKa.
Visualization: Experimental Workflow
Caption: Decision tree for accurate pKa determination, accounting for potential solubility issues of the neutral species.
Part 4: Data Summary & Reference Tables
Table 1: Physicochemical Profile
| Property | Value / Description | Source/Method |
| Formula | C₁₂H₁₆N₂O | Structural Analysis |
| MW | 204.27 g/mol | Calculated |
| pKa (Basic) | 9.8 ± 0.4 (Predicted) | Piperidine core + Ortho-benzamide effect |
| pKa (Acidic) | > 15 | Amide N-H (negligible) |
| LogP | ~1.1 | Predicted (Neutral form) |
| LogD (pH 7.4) | ~ -1.3 | Calculated (Ionized form dominates) |
| H-Bond Donors | 2 (Amide NH₂, Amine NH) | Structural Count |
| H-Bond Acceptors | 2 (Amide C=O, Amine N) | Structural Count |
References
-
PubChem. Compound Summary: 2-(Piperidin-4-yl)benzamide.[3][4][5] National Library of Medicine. Available at: [Link]
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71. Available at: [Link]
- Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25–38. (Reference for general amine pKa trends in drug scaffolds).
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. PubChemLite - Benzamide, 2-((2-(4-hydroxy-4-phenyl-1-piperidinyl)ethyl)(phenylmethyl)amino)-, dihydrochloride (C27H31N3O2) [pubchemlite.lcsb.uni.lu]
- 4. 2-[1-(Oxan-4-yl)piperidin-4-yl]benzamide | C17H24N2O2 | CID 118454458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Importance of the 2-(Piperidin-4-yl)benzamide Scaffold
An Application Note for the Synthesis of 2-(Piperidin-4-yl)benzamide HCl via Acid-Catalyzed Boc-Deprotection
In the landscape of modern medicinal chemistry, the 2-(piperidin-4-yl)benzamide core is a privileged scaffold, forming the structural basis for a multitude of therapeutic agents targeting a wide array of diseases. Derivatives have shown significant potential as anti-inflammatory, anti-cancer, and antibacterial agents.[1][2][3] The synthesis of these complex molecules often necessitates a multi-step approach where reactive functional groups, particularly amines, must be temporarily masked.
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robust stability under basic and nucleophilic conditions, coupled with its clean and efficient removal under acidic conditions.[4][5] This application note provides a comprehensive, field-proven protocol for the final deprotection step in the synthesis of 2-(Piperidin-4-yl)benzamide hydrochloride from its Boc-protected precursor, tert-butyl 4-(2-carbamoylphenyl)piperidine-1-carboxylate. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and safety.
Reaction Principle and Mechanism
The cleavage of the Boc group is an acid-catalyzed hydrolysis of a carbamate.[6] The use of hydrochloric acid is particularly efficient as it not only catalyzes the deprotection but also directly furnishes the final product as its stable and often crystalline hydrochloride salt.[7][8]
The mechanism proceeds through several distinct steps:
-
Protonation: The acidic proton from HCl protonates the carbonyl oxygen of the Boc group, activating it for cleavage.[9][10]
-
Fragmentation: The protonated intermediate is unstable and collapses. This step involves the cleavage of the tert-butyl-oxygen bond, which is favored due to the formation of a highly stable tertiary carbocation (tert-butyl cation).[10][11] This generates a carbamic acid intermediate.
-
Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, releasing gaseous carbon dioxide (CO₂) and the free amine of the piperidine ring.[10][11]
-
Salt Formation: The newly liberated and nucleophilic secondary amine is immediately protonated by the excess hydrochloric acid present in the reaction medium, yielding the final, stable 2-(Piperidin-4-yl)benzamide hydrochloride salt.[9][11]
The byproducts of this reaction are isobutylene (formed from the deprotonation of the tert-butyl cation) and carbon dioxide.[7] It is critical to ensure the reaction vessel is not sealed to allow these gases to vent safely.[11]
Materials and Equipment
| Reagents & Materials | Grade | Supplier Example |
| tert-butyl 4-(2-carbamoylphenyl)piperidine-1-carboxylate | ≥98% | Sigma-Aldrich, Combi-Blocks |
| 4.0 M Hydrochloric Acid in 1,4-Dioxane | Anhydrous | Sigma-Aldrich, Acros Organics |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
| Equipment |
| Magnetic stirrer with stir bars |
| Round-bottom flasks (appropriate sizes) |
| Glass funnel and filter paper or Büchner funnel setup |
| Rotary evaporator |
| Standard laboratory glassware (beakers, graduated cylinders) |
| Chemical fume hood |
| Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile/neoprene gloves |
Experimental Protocol
This protocol is designed for a 1.0 mmol scale. It can be scaled proportionally, with adjustments to solvent volumes to ensure effective stirring.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-(2-carbamoylphenyl)piperidine-1-carboxylate (1.0 mmol, 320.4 mg).
-
Scientist's Note: While the starting material may dissolve in the reaction solvent, starting with a suspension is common and acceptable. The reaction progress can be visually monitored as the solid starting material is consumed and the solid product salt precipitates.
-
-
Reagent Addition: In a chemical fume hood, add 10 mL of a 4.0 M solution of HCl in 1,4-dioxane to the flask. This provides a large excess of HCl (40 mmol) to drive the reaction to completion.[8][10]
-
Reaction: Cap the flask with a septum (pierced with a needle connected to an oil bubbler to vent gas) and stir the resulting suspension vigorously at room temperature (20-25 °C).
-
Monitoring: The reaction is typically complete within 1 to 4 hours.[8] Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
TLC System: 10% Methanol in Dichloromethane.
-
Visualization: UV light (254 nm).
-
Procedure: Withdraw a small aliquot (~0.1 mL), quench it with a saturated sodium bicarbonate solution, and extract with ethyl acetate. Spot the organic layer on the TLC plate. The Boc-protected starting material will be less polar (higher Rf) than the free amine (which may stay at the baseline). The reaction is complete when the starting material spot is no longer visible.
-
-
Product Isolation: Upon completion, a thick white precipitate of the hydrochloride salt product will have formed.[8]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with two portions of cold diethyl ether (2 x 15 mL).
-
Drying: Transfer the white solid to a pre-weighed vial and dry under high vacuum for at least 4 hours to remove residual solvents.
-
Characterization: Determine the final mass and calculate the yield. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data and Expected Results
| Parameter | Value / Observation |
| Reaction Time | 1 - 4 hours |
| Temperature | Room Temperature (20-25 °C) |
| Product Appearance | White to off-white crystalline solid |
| Expected Yield | >90% |
| Solubility | Soluble in water, methanol; Insoluble in diethyl ether, hexanes |
| ¹H NMR (DMSO-d₆) | Expect characteristic peaks for aromatic and piperidine protons, disappearance of the t-butyl singlet (~1.4 ppm), and a broad signal for the amine protons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ for the free amine at m/z ≈ 205.13 |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains after 4h) | 1. Insufficient acid. 2. Low quality or old HCl/dioxane solution (degraded). | 1. Add an additional portion of the HCl/dioxane solution. 2. Use a fresh, unopened bottle of the reagent. |
| Product is an oil or sticky solid | Residual solvent (dioxane) or moisture. | 1. Ensure thorough washing with anhydrous diethyl ether. 2. Dry the product under high vacuum for an extended period, possibly with gentle heating (40 °C). |
| Low Yield | 1. Product is partially soluble in the wash solvent. 2. Mechanical loss during filtration. | 1. Ensure the diethyl ether used for washing is cold. 2. Use a minimal amount of solvent for transfers and ensure complete transfer of the solid to the filter. |
Safety Precautions
-
Hydrochloric Acid: 4.0 M HCl in dioxane is highly corrosive and toxic. It can cause severe skin burns and eye damage.[13][14] All manipulations must be performed inside a certified chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (neoprene or butyl rubber are recommended over nitrile for prolonged handling of chlorinated solvents and acids).[14][15]
-
Gas Evolution: The reaction releases CO₂ and isobutylene gas. The reaction vessel must be vented to prevent pressure buildup.[11]
-
Solvent Hazards: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Diethyl ether is extremely flammable and can form explosive peroxides. Keep away from ignition sources.
-
Spill & Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14] For eye contact, use an eyewash station to flush for at least 15 minutes and seek immediate medical attention.[16]
Conclusion
This application note details a robust and high-yielding protocol for the Boc-deprotection of tert-butyl 4-(2-carbamoylphenyl)piperidine-1-carboxylate using hydrochloric acid in dioxane. The procedure is straightforward, utilizes common laboratory reagents, and provides the target compound, 2-(Piperidin-4-yl)benzamide HCl, in high purity. This key synthetic transformation enables researchers in drug discovery and development to efficiently access a valuable molecular scaffold for further elaboration.
References
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrochloric Acid. [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?[Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
EHS. (2022). 10 Hazards And Safety Tips You Need To Know About HCL. [Link]
-
CORECHEM Inc. (2022). Safe Handling Guide: Hydrochloric Acid. [Link]
-
ResearchGate. (2025). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents | Request PDF. [Link]
-
Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. [Link]
-
VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. [Link]
-
PubMed. (2003). 2-piperidin-4-yl-benzimidazoles With Broad Spectrum Antibacterial Activities. [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
Ovid. (2015). Evaluation of NovelN-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. [Link]
Sources
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. genscript.com [genscript.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 15. ercoworldwide.com [ercoworldwide.com]
- 16. ehs.com [ehs.com]
Application Note: Scalable Synthesis of Key Intermediates for Rucaparib Manufacturing
Introduction
Rucaparib (marketed as Rubraca®) is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, a crucial component in the cellular DNA damage repair network.[1] Its clinical approval for the treatment of advanced ovarian and prostate cancers, particularly in patients with deleterious BRCA mutations, has established it as a significant therapeutic agent.[1][2] The transition from laboratory-scale discovery synthesis to robust, multi-kilogram manufacturing presents numerous challenges common in process chemistry, including the need for improved safety, cost-effectiveness, and scalability while maintaining high purity and yield.
Early medicinal chemistry routes to Rucaparib were often linear, lengthy, and employed reagents unsuitable for large-scale production, resulting in low overall yields.[3] Subsequent process development efforts have focused on creating more convergent, safer, and efficient synthetic strategies. This application note provides detailed protocols and technical insights into the scalable synthesis of key structural intermediates of Rucaparib, designed for researchers, chemists, and drug development professionals in an industrial setting. We will explore a well-documented process chemistry approach, emphasizing the rationale behind procedural choices and addressing critical scale-up considerations.
Section 1: Overview of Synthetic Strategies
The manufacturing route for a complex molecule like Rucaparib has evolved significantly. The primary strategic decision revolves around when to construct the central indole core of the tricyclic azepino[5,4,3-cd]indol-6-one system. Early routes often built the indole ring first and then elaborated the seven-membered lactam ring, while later, more convergent approaches construct the indole at a later stage.[3][4]
The process chemistry route developed by Pfizer, while still comprising ten linear steps, was specifically designed to address the safety and scalability issues of earlier methods, such as avoiding hazardous reagents like sodium cyanoborohydride and managing the thermal risks of a Leimgruber–Batcho indole synthesis.[3] Although the overall yield is modest at ~3%, its detailed optimization provides a valuable case study for scale-up.[3] More recent academic efforts have demonstrated highly efficient, concise syntheses using modern catalytic methods like the Heck and imino-Stetter reactions, achieving impressive overall yields of over 50% in just a few operations, which may inform future manufacturing generations.[2][4][5]
This guide will focus on a process-oriented route that balances practicality, scalability, and documented safety measures.
Figure 1: High-level comparison of linear vs. convergent synthetic strategies for Rucaparib.
Section 2: Synthesis of the Tricyclic Lactam Core
The cornerstone intermediate is the tricyclic lactam, 8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one . The following protocols outline its multi-step synthesis starting from a substituted nitrobenzoate.
Protocol 1: Leimgruber-Batcho Synthesis of Methyl 6-fluoro-indole-4-carboxylate
This classical indole synthesis was selected for its reliability, though it requires careful management of a potentially exothermic reaction on a large scale.[3]
Rationale: The Leimgruber-Batcho approach provides a direct route to the required substituted indole. The key challenge on a multi-kilogram scale is the thermal hazard associated with the initial condensation reaction.[3] The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) in refluxing DMF is highly effective but requires strict temperature control and monitoring to prevent a runaway reaction. The subsequent hydrogenation is a standard, scalable transformation.[3]
Materials & Reagents:
| Reagent | Molar Eq. | Purity | Supplier |
|---|---|---|---|
| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 1.0 | >98% | Commercial |
| DMF dimethyl acetal (DMF-DMA) | 1.2 | >95% | Commercial |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous | Commercial |
| Palladium on Carbon (Pd/C) | 5% w/w | 10% | Commercial |
| Methanol (MeOH) | Solvent | ACS Grade | Commercial |
| Hydrogen Gas (H₂) | Excess | High Purity | Gas Cylinder |
Procedure:
-
Enamine Formation:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge methyl 5-fluoro-2-methyl-3-nitrobenzoate (1.0 eq) and anhydrous DMF (10 vol).
-
Begin agitation and add DMF-DMA (1.2 eq) portion-wise over 30 minutes, monitoring the internal temperature.
-
Heat the mixture to reflux (approx. 150-155 °C) and maintain for 4-6 hours. Monitor reaction completion by HPLC.
-
Causality Note: The high temperature is necessary to drive the condensation and subsequent elimination of methanol to form the enamine. Careful heating and cooling capacity are critical at this stage.[3]
-
Upon completion, cool the reaction mixture to room temperature. The crude enamine solution is typically used directly in the next step after a solvent swap if necessary. A typical yield for this step is ~97%.[3]
-
-
Reductive Cyclization (Hydrogenation):
-
Transfer the crude enamine solution (or the isolated solid dissolved in methanol, 15 vol) to a hydrogenation reactor.
-
Carefully add 10% Pd/C catalyst (5% w/w) under a nitrogen atmosphere.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Heat the mixture to 50 °C and maintain vigorous agitation. Monitor hydrogen uptake.
-
Causality Note: The hydrogenation serves a dual purpose: reduction of the nitro group to an amine and subsequent intramolecular cyclization onto the enamine to form the indole ring.
-
After hydrogen uptake ceases (typically 6-8 hours), cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the combined filtrates under reduced pressure to afford the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield methyl 6-fluoro-indole-4-carboxylate as a solid. A typical yield for this step is ~81%.[3]
-
Protocol 2: Construction of the Tricyclic Lactam
This sequence builds the seven-membered ring onto the indole core.
Rationale: This three-step sequence first extends the indole at the 3-position, followed by reduction and lactamization. The use of zinc for the nitro group reduction is a classical and robust method that avoids the high pressures of catalytic hydrogenation and is often more tolerant of functional groups.[3]
Figure 2: Workflow for the synthesis of the tricyclic lactam core.
Procedure:
-
Side-Chain Elongation:
-
Charge the indole ester (1.0 eq), 1-acetoxy-2-nitroethane (1.5 eq), and catalytic t-butylcatechol (0.05 eq) into a reactor with xylenes (10 vol).
-
Causality Note: t-butylcatechol acts as a polymerization inhibitor.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring by HPLC.
-
Cool the mixture and purify via silica gel chromatography or crystallization to yield the nitroethyl-indole intermediate. A typical yield is ~89%.[3]
-
-
Nitro Reduction and Lactamization:
-
Dissolve the nitroethyl-indole intermediate (1.0 eq) in a mixture of acetic acid (5 vol) and ethanol (5 vol).
-
Cool the solution to 10-15 °C in an ice bath.
-
Add zinc dust (5.0 eq) portion-wise, ensuring the internal temperature does not exceed 30 °C.
-
Causality Note: This reduction is highly exothermic. Controlled addition of zinc is paramount for safety and to prevent side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
The in-situ generated amine undergoes spontaneous lactamization upon heating, driven by the ester functionality. Heat the mixture to reflux for 2-4 hours to complete the cyclization.
-
Filter the hot reaction mixture to remove zinc salts. Concentrate the filtrate and purify the resulting solid by recrystallization to afford 8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one . The combined yield for this two-step process is typically around 73%.[3]
-
Section 3: Final Assembly via Suzuki Coupling and Reductive Amination
The final stages involve coupling the lactam core with the phenyl side-chain and installing the terminal methylamine group.
Protocol 3: Suzuki Coupling and Final Functionalization
Rationale: The Suzuki cross-coupling is a powerful and widely used C-C bond-forming reaction in the pharmaceutical industry due to its functional group tolerance and reliability. The key is a robust and scalable workup to remove palladium and boron impurities. The final reductive amination must avoid the use of cyanide-based reagents.[3] The process chemistry route successfully replaced sodium cyanoborohydride with a safer alternative, mitigating the risk of highly toxic hydrogen cyanide (HCN) generation.[3]
Figure 3: Final convergent assembly of Rucaparib from the lactam core.
Procedure:
-
Bromination of the Lactam Core:
-
Dissolve the tricyclic lactam (1.0 eq) in a suitable solvent like DMF.
-
Cool to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.
-
Allow the reaction to proceed for 1-2 hours. The bromination occurs selectively at the 2-position of the indole ring.[3]
-
Quench the reaction with water and extract the product. After purification, the 2-bromo intermediate is obtained.
-
-
Suzuki Cross-Coupling:
-
Charge the 2-bromo lactam intermediate (1.0 eq), 4-formylbenzene boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and a base (e.g., K₂CO₃, 2.0 eq) into a reactor.
-
Add a solvent system such as toluene/ethanol/water.
-
Heat the mixture to 80-90 °C under a nitrogen atmosphere until the reaction is complete (4-8 hours, monitor by HPLC).
-
Causality Note: The choice of catalyst, base, and solvent is critical for achieving high conversion and minimizing side products like homo-coupling. Biphasic solvent systems often facilitate product isolation and catalyst removal.
-
Upon completion, perform an aqueous workup. The crude aldehyde product is often purified by crystallization. A typical yield is ~77%.[3]
-
-
Reductive Amination:
-
Dissolve the aldehyde intermediate (1.0 eq) in methanol.
-
Add a solution of methylamine (2.0 eq, e.g., as a solution in THF or water).
-
For a scalable, safe process, perform a catalytic hydrogenation using a catalyst like Pd/C under a hydrogen atmosphere. Alternatively, a milder chemical reductant like sodium triacetoxyborohydride can be used.
-
Causality Note: This step replaces the problematic sodium cyanoborohydride. Catalytic hydrogenation is clean and atom-economical, leaving only the need to filter off the catalyst.
-
After reaction completion, filter the catalyst (if used), concentrate the filtrate, and purify the final product, Rucaparib, typically by crystallization of a suitable salt form (e.g., camsylate or phosphate).[3][6] The yield for this final step is typically in the range of 70-90%.[3]
-
Summary of Key Process Steps and Considerations
| Step | Key Transformation | Intermediate | Typical Yield | Key Scale-Up Considerations |
| 1 | Leimgruber-Batcho | Methyl 6-fluoro-indole-4-carboxylate | ~78% (2 steps) | Thermal safety: Exothermic enamine formation requires strict temperature control. Catalyst Handling: Pyrophoric Pd/C requires inert atmosphere handling. |
| 2 | Lactamization | 8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | ~65% (2 steps) | Exotherm Control: Portion-wise addition of zinc for nitro reduction is critical. Waste Stream: Management of zinc salts post-reaction. |
| 3 | Suzuki Coupling | 8-fluoro-2-(4-formylphenyl)-...-indol-6-one | ~77% | Impurity Removal: Efficient removal of residual palladium and boron species is required. Robustness: Optimization of catalyst/base/solvent for consistent performance. |
| 4 | Reductive Amination | Rucaparib | ~68-90% | Safety: Avoidance of cyanide-based reagents. Use of catalytic hydrogenation or safer borohydride reagents. Final Purity: Control of final crystallization to achieve desired API specifications. |
Conclusion
The scale-up synthesis of Rucaparib intermediates requires a departure from initial discovery routes towards processes that are safer, more robust, and economically viable. The protocols described herein, based on published process chemistry efforts, highlight the critical considerations at each stage of the synthesis. Careful management of reaction exotherms, replacement of hazardous reagents, and optimization of catalytic steps are paramount to success. While newer synthetic strategies promise greater efficiency, the detailed understanding of established process routes provides an invaluable foundation for any organization involved in the large-scale manufacturing of this important oncology therapeutic.
References
-
Gillmore, A. T., et al. (2012). Multkilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor. Organic Process Research & Development, 16(12), 1897-1904. Available at: [Link]
-
Park, J., & Cheon, C.-H. (2022). Total Synthesis of Rucaparib. The Journal of Organic Chemistry, 87(7), 4813–4817. Available at: [Link]
-
ResearchGate. (2023). End game to the first-generation synthesis of rucaparib (1). ResearchGate. Available at: [Link]
- Google Patents. (2019). WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates. Google Patents.
- Google Patents. (2019). CN107954919B - Preparation method of Rucaparib key intermediate. Google Patents.
-
Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1227-1244. Available at: [Link]
-
Wang, J., et al. (2020). Analysis of Strategy for Extending Patent Protection of Rucaparib. SciRP.org. Available at: [Link]
-
Plummer, R. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Cancers, 12(3), 604. Available at: [Link]
-
DrugPatentWatch. (n.d.). Maximizing Intellectual Property Value in the Biomedical Sector: A Case Study on Rucaparib Patents. DrugPatentWatch. Available at: [Link]
- Google Patents. (2017). CN106831793A - A kind of synthesis technique for treating ovarian cancer Rucaparib intermediates. Google Patents.
-
National Center for Biotechnology Information. (n.d.). Rucaparib. PubChem. Available at: [Link]
Sources
- 1. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates - Google Patents [patents.google.com]
Application Note: Advanced Handling of Hygroscopic Hydrochloride Salts in Organic Synthesis
Introduction & Scope
Hydrochloride (HCl) salts represent approximately 50% of all pharmaceutical salts due to their high physiological tolerability and favorable solubility profiles. However, a significant subset of these salts exhibits hygroscopicity or deliquescence —the tendency to absorb atmospheric moisture to the point of dissolution.[1][2][3]
This behavior introduces critical failure modes in drug development:
-
Stoichiometric Error: Weighing "wet" salts leads to under-dosing reagents in subsequent steps.
-
Hydrolysis: Moisture can induce degradation of sensitive pharmacophores.
-
Physical Instability: Transformation of free-flowing powders into intractable "oils" or "gums," preventing filtration and isolation.
This guide provides a self-validating, closed-loop system for handling these materials, moving beyond standard techniques to rigorous, atmosphere-controlled protocols.
Mechanistic Grounding: The Deliquescence Relative Humidity (DRH)[1][2]
To control hygroscopicity, one must understand the thermodynamic driver: Deliquescence Relative Humidity (DRH) .[1]
Every salt has a specific DRH value at a given temperature.
-
If Ambient RH < DRH : The solid remains dry.
-
If Ambient RH > DRH : The solid absorbs water until it dissolves, forming a saturated solution.
For many organic amine HCl salts, the DRH is remarkably low (often <30% RH). Standard laboratory air (40–60% RH) guarantees deliquescence. Therefore, the protocols below focus on maintaining the local environment below the DRH.
Visualization: The Hygroscopic Failure Cycle
The following diagram illustrates the thermodynamic pathway of salt degradation and the intervention points.
Figure 1: The thermodynamic cycle of deliquescence and engineering controls to prevent or reverse the liquid phase transition.
Protocol 1: Anhydrous Synthesis & Isolation
Objective: Form the salt without introducing water, preventing the formation of hydrates or gums from the start.
Reagents
-
Substrate: Free base amine (dried via azeotrope or molecular sieves).
-
Acid Source: Anhydrous HCl in Dioxane (4M) or Diethyl Ether (2M). Avoid aqueous HCl.
-
Solvent: Anhydrous Et₂O, DCM, or THF.
Step-by-Step Methodology
-
Dissolution: Dissolve the free base in a non-polar, anhydrous solvent (e.g., Et₂O or DCM) under Nitrogen/Argon flow.
-
Acid Addition: Add the anhydrous HCl solution dropwise at 0°C.
-
Why: Exotherms increase solubility; cooling ensures rapid precipitation.
-
-
Precipitation Check:
-
Scenario A (Ideal): White solid precipitates.
-
Scenario B (The "Goo"): An oil forms. Do not filter.
-
Remedy: Add a seed crystal if available. If not, sonicate under N₂. If oil persists, decant the supernatant and wash the oil with fresh anhydrous Et₂O to remove excess acid/impurities, then proceed to Protocol 2 (Azeotropic Rescue) .
-
-
-
Filtration (The Critical Step):
-
Do NOT use a standard Buchner funnel open to air. The vacuum pulls humid air through the cake, causing instant deliquescence.
-
Technique: Use a Schlenk Frit (closed system) or a Positive Pressure Filtration setup.
-
If open filtration is the only option: Cover the funnel with a rubber dam immediately and keep a blanket of N₂ over the solid. Transfer to the vacuum oven within 60 seconds.
-
Protocol 2: Drying Strategies
Once isolated, the salt must be dried to constant weight without melting or decomposing.
Comparative Data: Drying Agents
Select the correct desiccant for the vacuum trap or desiccator.
| Drying Agent | Capacity | Rate | Compatibility with HCl Salts |
| P₂O₅ (Phosphorus Pentoxide) | High | Fast | Excellent. Acidic nature matches HCl salts. |
| KOH (Potassium Hydroxide) | Medium | Medium | Good for Traps. Neutralizes escaped HCl gas, protecting the pump. |
| Silica Gel | Low | Slow | Poor. Only effective for bulk storage, not active drying. |
| CaCl₂ | Medium | Fast | Moderate. Good for general use, but less effective than P₂O₅. |
Method A: Vacuum Oven (Standard)[4]
-
Place the wet cake in a tared vial.
-
Cover the vial mouth with aluminum foil and poke pinholes (prevents powder bumping).
-
Place in a vacuum oven at 40–50°C .
-
Trap Setup: Place a tray of KOH pellets in the bottom of the oven (to catch acid vapors) and use a P₂O₅ trap between the oven and the pump (to catch water).
-
Dry for 12–24 hours.
Method B: Azeotropic Distillation (The "Rescue" for Gums)
If the salt is an oil/gum, vacuum drying will only form a hard glass. You must remove water chemically.
-
Dissolve the gum in a mixture of Methanol/Toluene (1:5 ratio).
-
Rotary evaporate. The methanol carries the water into the toluene azeotrope, which boils off.
-
Repeat 3x.
-
The gum should transform into a foam or solid. Triturate this solid with anhydrous ether to obtain a filterable powder.
Protocol 3: Accurate Weighing (Weighing by Difference)
Weighing a hygroscopic salt on an open balance pan guarantees a positive mass error (weighing water + salt). The Weighing by Difference technique is mandatory.
Workflow Diagram: Weighing by Difference
Figure 2: The "Weighing by Difference" protocol minimizes atmospheric exposure during measurement.
Detailed Steps
-
Preparation: Dry the salt in a vial with a tight-fitting cap. Keep this vial in a desiccator until the moment of use.
-
Initial Weighing (M1): Place the capped vial containing the bulk salt on the analytical balance. Record the stable weight.
-
Transfer: Take the vial off the balance. Open it and quickly tap the estimated amount into your reaction vessel. Immediately recap the vial.
-
Final Weighing (M2): Place the capped vial back on the balance. Record the weight.
-
Calculation: The amount in your reaction is exactly M1 - M2 .
-
Note: Even if the salt absorbed water during the 5 seconds it was open, that weight gain is inside the reaction vessel, not the stock vial. The difference in the stock vial mass accurately reflects the dry solid removed.
-
Troubleshooting & Decision Matrix
| Observation | Root Cause | Corrective Action |
| Salt turns to liquid on filter | Ambient RH > DRH | Use Schlenk filtration or switch to Protocol 2 (Azeotrope). |
| Yield > 100% | Solvate/Hydrate formation | Check NMR for solvent peaks. Perform Karl Fischer (KF) titration for water content. |
| "Bumping" in Vacuum Oven | Trapped solvent pockets | Use a pinhole cover. Ramp vacuum slowly (100 mbar -> 10 mbar -> High Vac). |
| Corrosion of Vacuum Pump | HCl off-gassing | Ensure KOH trap is present. Change pump oil immediately after drying. |
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Perez, J. (2017). Weighing by Difference Technique. University of Toronto Chemistry Protocols.
-
FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guideline for Residual Solvents. (Relevant for solvent selection in salt formation).
-
Guest, O. (2019).[4] The Most Fundamental of Fundamentals: How do you weigh your stuff? (Discussion on Hygroscopic Weighing Standards).
-
BenchChem Technical Support. (2025). Effective Drying of Amine Hydrochloride Salts.
Sources
Application Note: Preparation of Solid Dispersions Using 2-(Piperidin-4-yl)benzamide HCl
Executive Summary & Strategic Rationale
2-(Piperidin-4-yl)benzamide HCl is a hydrophilic salt of a weakly basic active pharmaceutical ingredient (API). Structurally related to PARP inhibitors (e.g., Niraparib), this scaffold presents a common paradox in formulation: while the hydrochloride salt exhibits high gastric solubility, it is prone to rapid precipitation as the less soluble free base upon entering the intestinal environment (pH 6.8).
This Application Note details the engineering of Amorphous Solid Dispersions (ASDs) to address this "pH-dependent solubility gap." Unlike simple solubilization, the goal here is kinetic stabilization —using polymers to inhibit nucleation and crystal growth of the free base in the intestine (the "Parachute" effect).
Key Technical Challenges Addressed:
-
Salt Disproportionation: The risk of HCl loss during processing or storage, leading to free base crystallization.
-
High Melting Point: The HCl salt likely has a high
(>200°C), making Hot Melt Extrusion (HME) risky due to thermal degradation. Spray Drying is the recommended primary method. -
Solvent Selection: Balancing the solubility of the hydrophilic salt (water-soluble) with the hydrophobic polymer (organic-soluble).
Pre-Formulation Assessment
Before initiating ASD preparation, the following physicochemical parameters must be established to define the "Safe Processing Window."
Physicochemical Profiling
| Parameter | Method | Critical Insight |
| Melting Point ( | DSC (10°C/min) | If |
| Glass Transition ( | mDSC | The target ASD |
| pKa | Potentiometric Titration | Piperidine nitrogen pKa |
| Solubility ( | Shake-flask (24h) | Measure solubility in Water, Methanol, and 90:10 Methanol:Water. |
Polymer Selection Matrix
Selection is based on chemical compatibility and precipitation inhibition capacity.
| Polymer | Type | Compatibility with HCl Salt | Recommendation |
| HPMCAS (L/M/H) | Enteric / Acidic | Caution: Acidic groups may exchange with HCl, driving disproportionation. | Use only if "Spring & Parachute" effect is required. |
| PVP-VA 64 (Kollidon®) | Neutral / Hydrophilic | High: Neutral nature prevents chemical reaction with the salt. | Primary Recommendation. |
| HPMC (E3/E5) | Neutral / Hydrophilic | High: Good stabilizer, but high viscosity limits spray drying solids load. | Secondary Recommendation. |
| Soluplus® | Amphiphilic Graft | Moderate: Good for solubilization, but lower | Tertiary Recommendation. |
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision process for manufacturing the ASD.
Caption: Decision workflow for processing HCl salts. Spray drying is prioritized to avoid thermal degradation.
Protocol A: Spray Drying (Primary Method)
Objective: Produce a homogeneous amorphous powder with 20-30% Drug Load (DL).
Materials:
-
API: 2-(Piperidin-4-yl)benzamide HCl
-
Polymer: PVP-VA 64 (Copovidone)
-
Solvent: Methanol : Water (90:10 v/v)
-
Note: Water is essential to dissolve the hydrophilic HCl salt; Methanol dissolves the polymer and aids evaporation.
-
Step-by-Step Procedure:
-
Feed Preparation:
-
Dissolve PVP-VA 64 in Methanol with continuous stirring.
-
Separately, dissolve the API in the calculated amount of Water.
-
Slowly add the Aqueous API solution to the Methanol-Polymer solution.
-
Target Solids Concentration: 5% - 10% (w/v).
-
Observation: Ensure the solution remains clear. If turbidity occurs, increase water content (e.g., to 80:20).
-
-
Spray Drying Parameters (Büchi B-290 Scale):
-
Inlet Temperature: 80°C – 100°C (Keep as low as possible to prevent HCl loss).
-
Outlet Temperature: Target 45°C – 55°C.
-
Aspirator: 100% (35 m³/h).
-
Pump Rate: 15-20% (Adjust to maintain Outlet T).
-
Atomizing Gas Flow: 40 mm (approx. 470 L/h).
-
Nozzle: 0.7 mm standard two-fluid nozzle.
-
-
Post-Processing:
-
Collect powder from the cyclone.
-
Secondary Drying: Vacuum dry at 40°C for 24-48 hours to remove residual solvent and moisture. Critical: Moisture induces plasticity and crystallization in HCl salts.
-
Protocol B: Rotary Evaporation (Screening Scale)
Objective: Rapidly screen multiple polymers (e.g., PVP-VA vs HPMC) using <500mg API.
-
Prepare a 5% (w/v) solution of Drug:Polymer (1:3 ratio) in Methanol:Water (90:10).
-
Add to a round-bottom flask.
-
Set water bath to 50°C.
-
Apply vacuum gradually to prevent bumping.
-
Once solvent is removed, a "foam" or film will form.
-
Scrape the solid and vacuum dry (as above).
-
Note: Pulverize the dried foam gently with a mortar and pestle before testing.
Characterization & Quality Control
Solid State Verification[4][5]
-
X-Ray Powder Diffraction (XRPD):
-
Pass Criteria: Presence of a broad "amorphous halo." Absence of sharp Bragg peaks (which indicate residual crystallinity or disproportionation).
-
-
Modulated DSC (mDSC):
-
Run a heat-cool-heat cycle (-20°C to 180°C).
-
Pass Criteria: Single glass transition temperature (
) intermediate between API and Polymer. -
Fail Criteria: Melting endotherm (
) of the free base or salt.
-
Disproportionation Check (Critical for HCl Salts)
HCl salts can lose the counterion, reverting to the free base.
-
FTIR Spectroscopy: Focus on the Amide/Amine region (1600-1700 cm⁻¹).
-
Compare ASD spectrum to pure Salt and pure Free Base.
-
Shift: If the ASD peaks align with the Free Base reference, disproportionation has occurred.
-
Performance Testing: Non-Sink Dissolution
Simulate the "Stomach to Intestine" transition.
-
Media: 0.1N HCl (pH 1.2) for 30 mins
Phosphate Buffer (pH 6.8). -
Apparatus: USP II (Paddle), 37°C, 75 rpm.
-
Expectation:
References
-
Salt Disproportionation in ASDs
-
Polymer Selection for Amorphous Dispersions
-
Baghel, S., et al. "Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Mechanisms, and Predicted Approaches." Journal of Advanced Pharmaceutical Technology & Research, 2016. Link
- Relevance: Guidelines for selecting PVP-VA vs HPMCAS.
-
-
Spray Drying of Pharmaceuticals
-
Dissolution Behavior of Salts
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. The effect of metal salts on aerosol performance of spray dried carrier-free formulations of levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties [drug-dev.com]
- 6. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing pH conditions for extraction of benzamide derivatives
This guide functions as a specialized technical support center for the extraction of benzamide derivatives. It is structured to provide immediate, actionable solutions for researchers encountering yield or purity issues.
Topic: Optimization of pH Conditions for Liquid-Liquid (LLE) and Solid-Phase Extraction (SPE) Support Level: Tier 3 (Senior Application Scientist)
Module 1: The Chemistry of Extraction (The "Why")
User Query: “I am following a standard amide extraction protocol, but my recovery varies wildly between derivatives. Why?”
Scientist’s Response: You cannot treat all benzamides as simple neutral amides. In drug discovery, "benzamide derivatives" usually fall into three distinct physicochemical classes. Your extraction pH must target the specific ionization state of your derivative.
The Three Classes of Benzamides
| Class | Chemical Feature | Example | pKa Characteristics | Extraction Strategy |
| Type A: Neutral | Simple amide, no ionizable side chains. | Benzamide, 3-Chlorobenzamide | Amide N-H pKa ~23 (Neutral in water). | pH Independent (mostly). Extract at pH 3–8. Avoid pH >11 (Hydrolysis risk). |
| Type B: Basic | Contains a basic amine side chain (common in dopamine antagonists). | Metoclopramide, Procainamide | Basic Amine pKa ~9.0–9.5. | pH Dependent. Must be pH > 10.5 to neutralize the amine for LLE. |
| Type C: Amphoteric | Contains both a basic amine AND an acidic group (Phenol, Sulfonamide). | Sulpiride, Salicylamide | Amine pKa ~9; Acidic group pKa ~10. | The "pH Trap." pH must be high enough to neutralize amine, but low enough to keep acid protonated. |
Visual Logic: Selecting Your pH Strategy
Figure 1: Decision matrix for selecting extraction pH based on benzamide functional groups.
Module 2: Liquid-Liquid Extraction (LLE) Troubleshooting
Issue 1: "I have low recovery of my basic benzamide (e.g., Metoclopramide) using Ethyl Acetate at pH 10."
-
Diagnosis: You are likely in the Buffering Zone .
-
The Science: If the pKa is 9.5 and you extract at pH 10, roughly 24% of your molecule is still ionized (protonated) and remains in the water.
-
The Fix: Apply the "pKa + 2 Rule." Adjust the aqueous phase to pH 11.5 or 12.0 .
-
Caution: Work fast. Benzamides hydrolyze at pH > 12. Perform the extraction and immediately separate phases.[1]
-
Issue 2: "I adjusted to pH 12, but now I have a massive emulsion that won't separate."
-
Diagnosis: Saponification of matrix lipids or precipitation of metal hydroxides.
-
The Science: High pH turns fatty acids in biological matrices (plasma/tissue) into soaps (surfactants), stabilizing the emulsion.
-
The Fix:
-
Salting Out: Add NaCl to saturation (approx. 0.3 g/mL). This increases the ionic strength, disrupting the emulsion and pushing the organic benzamide out of the water.
-
Switch Solvents: Change from Ethyl Acetate (prone to hydrolysis/emulsions) to MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) . MTBE forms clearer phase boundaries at high pH.
-
-
Issue 3: "My amphoteric benzamide (Sulpiride) disappears at high pH."
-
Diagnosis: You fell into the "Anionic Trap."
-
The Science: Sulpiride has a sulfonamide group (pKa ~10). At pH 12, the amine is neutral (good), but the sulfonamide is deprotonated (negative charge). The molecule becomes water-soluble again as an anion.
-
The Fix: You must extract at the Isoelectric Point (pI) . For Sulpiride, this is roughly pH 9.0–9.5. Alternatively, use SPE (Module 3).
-
Module 3: Solid Phase Extraction (SPE) Protocols
User Query: “LLE is too messy. How do I optimize SPE for benzamide derivatives?”
Scientist’s Response: SPE is superior for benzamides because it allows "Digital Chromatography"—switching the molecule's charge state on and off.
Protocol A: Mixed-Mode Cation Exchange (MCX)
Best for: Basic Benzamides (Type B)
-
Load (Acidic): Acidify sample to pH 2–3 (e.g., 2% H3PO4).
-
Wash 1 (Aqueous): 0.1 M HCl. Removes proteins/salts.
-
Wash 2 (Organic): 100% Methanol.
-
Crucial Step: Since the benzamide is ionically bound, methanol washes away neutral hydrophobic impurities (fats, neutral drugs) without eluting your target.
-
-
Elute (Basic): 5% NH4OH in Methanol.
Protocol B: Hydrophilic-Lipophilic Balance (HLB/Polymeric)
Best for: Neutral or Amphoteric Benzamides (Type A & C)
-
Load (Neutral): Load sample at pH 7–8 .
-
Wash: 5% Methanol in Water. (Do not use high % organic, or you will wash off the benzamide).
-
Elute: 100% Methanol or Acetonitrile.
Visual Troubleshooting: SPE Failure Modes
Figure 2: Diagnostic flow for identifying yield loss in Solid Phase Extraction.
Module 4: Stability & Hydrolysis (The "Silent Killer")
User Query: “I see a new peak in my HPLC chromatogram that matches Benzoic Acid. Is my extraction destroying my sample?”
Scientist’s Response: Yes. Benzamides are susceptible to hydrolysis, converting the amide to a carboxylic acid and ammonia/amine.
The Stability Danger Zones:
-
pH < 2 (Strong Acid): Protonation of the carbonyl oxygen makes the carbon susceptible to water attack.
-
Risk: High during protein precipitation with strong acids (TCA/Perchloric acid).
-
-
pH > 11 (Strong Base): Hydroxide ion (
) directly attacks the carbonyl.-
Risk: High during LLE pH adjustment or solvent evaporation of basic eluents.
-
Experimental Data: Hydrolysis Kinetics Rates vary by substitution, but general trends apply.
| Condition | Half-Life ( | Recommendation |
| pH 7 (25°C) | > 1 Year | Safe for overnight processing. |
| pH 13 (25°C) | ~ 4–6 Hours | Critical: Extract < 30 mins. Do not store. |
| pH 1 (60°C) | < 1 Hour | Avoid heat during acid evaporation. |
Prevention Protocol:
-
Cold Processing: Keep samples at 4°C during high pH steps.
-
Neutralize Immediately: If eluting SPE with 5% NH4OH, evaporate to dryness immediately or neutralize with formic acid before storage. Do not leave the sample in basic methanol overnight.
References
-
Koyanagi, T., et al. (2020).[5] "N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications." The Journal of Organic Chemistry.
- Relevance: Defines the specific base-catalyzed hydrolysis mechanisms (E1cB-like)
-
Waters Corporation. (2023). "Solid-Phase Extraction (SPE) Method Development Guide."
- Relevance: Provides the standard protocols for MCX and HLB sorbent selection cited in Module 3.
-
Tshepelevitsh, S., et al. (2017).[6] "Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components." ACS Omega.[6]
- Relevance: Establishes the "pH swing" principles and solvent selection logic for LLE.
-
PubChem. (2024). "Sulpiride (Compound Summary)." National Library of Medicine.
- Relevance: Source of pKa data (9.12)
Sources
- 1. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Resolving Peak Tailing in HPLC Analysis of Piperidinyl Benzamides: A Technical Support Guide
Welcome to the technical support center for troubleshooting challenging chromatographic separations. This guide provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of piperidinyl benzamides. Our focus is on not just what to do, but why you're doing it, ensuring a fundamental understanding that leads to robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in my analysis of piperidinyl benzamides?
Peak tailing is a common chromatographic issue where a peak, which should ideally be symmetrical (Gaussian), exhibits an asymmetry with a trailing edge that is broader than the leading edge.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate suboptimal separation conditions.[1] For most applications, a peak asymmetry factor (As) or tailing factor (Tf) between 0.9 and 1.5 is acceptable.[1] However, for high-precision quantitative analysis, a value as close to 1.0 as possible is desired. Values above 2.0 are generally considered unacceptable for validated analytical methods.[1]
Piperidinyl benzamides are typically basic compounds due to their amine functional groups. In reversed-phase HPLC using silica-based columns, these basic groups can interact with residual acidic silanol groups (Si-OH) on the stationary phase surface through secondary ionic interactions.[1][3] This secondary retention mechanism causes some analyte molecules to be retained longer than others, resulting in a "tailing" effect.[3]
Q2: How does the mobile phase pH influence the peak shape of my piperidinyl benzamide compounds?
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like piperidinyl benzamides.[4][5][6] At a mid-range pH, residual silanol groups on the silica column can be ionized (SiO-), leading to strong interactions with protonated (positively charged) basic piperidinyl benzamides, causing significant tailing.[1][7] By lowering the mobile phase pH (typically to pH < 3), the silanol groups are protonated (Si-OH) and are less likely to interact with the protonated benzamide molecules, thus improving peak shape.[1][3][7] Conversely, at a high pH, the piperidinyl benzamide will be in its neutral form, minimizing ionic interactions with any ionized silanols.
It is crucial to operate at a pH that is at least 2 units away from the pKa of your analyte to ensure it is in a single ionic state (either fully protonated or fully deprotonated).[4][8] When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized species may exist, often causing peak distortion, splitting, or tailing.[5][6]
Q3: Can my choice of HPLC column make a difference in reducing peak tailing?
Absolutely. The choice of HPLC column is a primary factor in mitigating peak tailing for basic compounds.[1] Modern, high-purity, end-capped C18 or C8 columns are recommended.[1][9] End-capping is a process where residual silanol groups are chemically bonded with a small, less polar functional group to reduce their activity.[3][9] However, even "fully end-capped" columns can have residual silanols due to steric hindrance during the manufacturing process.[10][11]
For particularly challenging basic compounds, consider columns with alternative stationary phases, such as those with embedded polar groups or a positively charged surface, which can further shield the analyte from silanol interactions or repel the protonated basic compound.[12] Columns based on Type B silica, which is of higher purity and has less acidic silanol groups than older Type A silica, generally exhibit less peak tailing for basic analytes.[10][13][14]
Q4: What are mobile phase additives and how can they help improve my peak shape?
Mobile phase additives can be used to mask the effects of residual silanol groups.[9] Common approaches include:
-
Competitive Bases: Small, basic molecules like triethylamine (TEA) can be added to the mobile phase.[8][13] TEA will preferentially interact with the active silanol sites, effectively blocking them from interacting with your piperidinyl benzamide analyte.[13]
-
Ion-Pairing Agents: For basic compounds, anionic ion-pairing reagents like alkyl sulfonates (e.g., sodium heptanesulfonate) can be used.[15][16] These reagents form a neutral ion-pair with the protonated basic analyte, which then partitions onto the reversed-phase column with improved peak shape.[16][17] It's important to note that ion-pairing reagents can be difficult to remove from a column, so dedicating a column for this type of analysis is often recommended.[18]
-
Chaotropic Agents: These are salts that can disrupt the hydrogen bonding of water molecules around the analyte, enhancing its hydrophobicity and retention.[18] For basic compounds, anions like perchlorate or hexafluorophosphate can improve peak shape and retention.[18][19]
Troubleshooting Workflows
Workflow 1: Systematic Approach to Diagnosing and Resolving Peak Tailing
This workflow provides a logical sequence of steps to identify and correct the root cause of peak tailing.
Caption: A systematic workflow for troubleshooting peak tailing.
Experimental Protocol: Mobile Phase pH Optimization Study
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of a piperidinyl benzamide analyte.
Materials:
-
HPLC system with UV detector
-
High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
pH modifiers: Formic acid, Phosphoric acid, Triethylamine
-
Piperidinyl benzamide standard solution (10 µg/mL in 50:50 Water:Acetonitrile)
Procedure:
-
Preparation of Mobile Phases:
-
Prepare three different aqueous mobile phases (Mobile Phase A) by adjusting the pH of HPLC grade water with a suitable acid or base. For example:
-
pH 2.5: Add formic acid to water.
-
pH 7.0 (unbuffered): Use as is.
-
pH 10.0: Add triethylamine to water.
-
-
Note: Always check the pH stability range of your column. Most standard silica-based columns are stable between pH 2 and 8.[20]
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: As appropriate for your analyte.
-
Gradient: 5% to 95% B over 10 minutes.
-
-
Analysis:
-
Equilibrate the column with the first mobile phase (e.g., pH 2.5) for at least 20 column volumes.
-
Inject the piperidinyl benzamide standard and record the chromatogram.
-
Repeat the equilibration and injection for the other mobile phase pH values (pH 7.0 and pH 10.0).
-
-
Data Evaluation:
-
Measure the tailing factor (Tf) or asymmetry factor (As) for the analyte peak at each pH.
-
Compare the peak shapes and select the pH that provides the most symmetrical peak (Tf or As closest to 1.0).
-
Expected Results (Illustrative Data):
| Mobile Phase pH | Retention Time (min) | Tailing Factor (Tf) | Peak Shape |
| 2.5 | 4.2 | 1.1 | Symmetrical |
| 7.0 | 5.8 | 2.5 | Tailing |
| 10.0 | 3.5 | 1.3 | Slightly Tailing |
This data illustrates that for this hypothetical basic compound, a low pH mobile phase significantly improves peak shape.
In-Depth Technical Explanations
The Role of Silanol Groups in Peak Tailing
The primary cause of peak tailing for basic compounds in reversed-phase HPLC is the interaction with residual silanol groups on the silica stationary phase.[3][21] These silanol groups can be classified into different types, with the lone or acidic silanols being the most problematic.[10] These acidic silanols have a pKa of around 3.8-4.2 and can become deprotonated (negatively charged) at higher mobile phase pH values.[10]
Caption: Interaction between a protonated basic analyte and an ionized silanol group.
By operating at a low pH, the equilibrium is shifted to favor the protonated, neutral form of the silanol groups (Si-OH), which minimizes the strong ionic interaction with the protonated basic analyte.[7][9]
Conclusion
Resolving peak tailing in the HPLC analysis of piperidinyl benzamides requires a systematic and informed approach. By understanding the underlying chemical interactions between the basic analyte, the stationary phase, and the mobile phase, researchers can make logical choices to improve peak symmetry, leading to more accurate and reliable analytical results. This guide provides the foundational knowledge and practical steps to effectively troubleshoot and overcome this common chromatographic challenge.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved from [Link]
-
The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Separation Science. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]
-
Separation Science. (n.d.). HPLC Column Selection Guide to Help You Achieve the Best Separation. Retrieved from [Link]
-
Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]
-
Chromatography Forum. (2007, June 5). Amines-Ion Pairing. Retrieved from [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
PMC. (n.d.). High Performance Affinity Chromatography and Related Separation Methods for the Analysis of Biological and Pharmaceutical Agents. Retrieved from [Link]
-
Welch Materials. (2024, December 10). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. moravek.com [moravek.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sepscience.com [sepscience.com]
- 12. welch-us.com [welch-us.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. welch-us.com [welch-us.com]
- 16. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 17. km3.com.tw [km3.com.tw]
- 18. welch-us.com [welch-us.com]
- 19. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. chromtech.com [chromtech.com]
Technical Support Center: Stability & Storage of 2-(Piperidin-4-yl)benzamide
[1]
Executive Summary
You have reached the Tier-3 Technical Support interface. This guide addresses the stability profile of 2-(Piperidin-4-yl)benzamide , specifically focusing on the prevention of dimerization and oxidative degradation during storage.
The Core Problem: As a secondary amine, the piperidine moiety is highly nucleophilic and prone to oxidative radical coupling (dimerization) and carbamate formation (reaction with atmospheric CO₂). If stored as a free base, the compound is thermodynamically unstable over long periods.
The Solution: The only self-validating method to permanently arrest dimerization is protonation (Salt Formation) combined with inert atmosphere storage.[1]
Module 1: The Chemistry of Instability
Q: Why is my sample dimerizing?
A: "Dimerization" in this context is often a misnomer for two distinct degradation pathways that result in higher molecular weight impurities.
-
Oxidative Coupling (True Dimerization):
-
Mechanism: Under ambient light and oxygen, the secondary amine (piperidine nitrogen) undergoes single-electron transfer (SET) to form a nitrogen-centered radical.[1] Two radicals couple to form a hydrazine-linked dimer (N-N bond), or a radical attacks a neighboring aromatic ring.[1]
-
Catalyst: Trace transition metals or UV light.[1]
-
-
Carbamate "Pseudo-Dimerization":
-
Mechanism: The nucleophilic nitrogen attacks atmospheric CO₂ to form a carbamic acid, which then forms a salt with another molecule of the amine.
-
Observation: This often appears as a "dimer" in crude NMR but dissociates during acidic LC-MS runs.[1]
-
Pathway Visualization
The following diagram illustrates the degradation logic you must prevent.
Figure 1: Mechanistic pathways leading to dimerization and degradation.[1] Note that protonation (green path) effectively blocks both degradation routes.[1]
Module 2: Storage Protocols & Best Practices
Protocol A: The "Golden Standard" (Salt Formation)
Recommended for storage > 1 week.
Why this works: Protonating the piperidine nitrogen (
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve Free Base in anhydrous Ethanol or MeOH (5-10 volumes). |
| 2 | Acid Addition | Add 1.05 eq of HCl (in dioxane/ether) or p-Toluenesulfonic acid . |
| 3 | Precipitation | Cool to 0°C. Add MTBE or Et₂O as an anti-solvent if needed.[1] |
| 4 | Filtration | Filter under Nitrogen. Wash with cold ether. |
| 5 | Drying | Vacuum dry at 40°C to remove trace solvents.[1] |
Protocol B: Free Base Handling (Short Term)
Only use if the next step requires the free amine (e.g., immediate coupling).
Critical Requirement: You must exclude Oxygen and Moisture.[1]
Module 3: Troubleshooting & FAQs
Q1: My sample has turned from white to yellow/brown. Is it ruined?
Diagnosis: This indicates oxidative degradation (N-oxide formation or quinone-like impurities from the benzamide ring).[1]
-
Action: Run an LC-MS.
-
If the main peak is intact (>90%), perform a recrystallization (see Module 4).
-
If the impurity profile shows significant dimerization (2M-2H mass), the sample requires rigorous purification.[1]
-
Q2: I see a peak at M+44 in my Mass Spec. Is this a dimer?
Diagnosis: No. This is likely the Carbamate adduct (+CO₂).
-
Verification: Add a drop of dilute acid to your LC-MS vial.[1] If the peak disappears, it was the carbamate.
-
Fix: The carbamate is reversible. Vacuum drying the solid at 40°C or treating with acid removes the CO₂.
Q3: Can I store the compound in solution (e.g., DMSO or Methanol)?
Answer: NO.
-
Reason: In solution, molecular mobility increases, accelerating dimerization kinetics. Furthermore, solvents like Methanol can contain trace formaldehyde (forming methylene-bridged dimers), and DMSO is an oxidant that can facilitate N-oxide formation.[1]
-
Rule: Always store as a dry solid.
Module 4: Remediation (Cleanup Protocol)
If dimerization is detected (>1%), use this Acid-Base Rescue Protocol :
-
Dissolve: Dissolve the degraded material in dilute HCl (1M).
-
Logic: The amine and benzamide will dissolve; neutral dimers (if non-basic) or insoluble tars may remain solid.
-
-
Wash: Wash the aqueous layer with Ethyl Acetate (removes non-basic oxidative impurities).[1]
-
Basify: Adjust pH to ~12 using NaOH (cold).
-
Extract: Extract immediately into DCM or 2-MeTHF.
-
Dry & Concentrate: Dry over
and concentrate in vacuo. -
Immediate Salt Formation: Convert to HCl salt immediately to prevent recurrence.
Decision Tree for Sample Management
Figure 2: Decision logic for handling incoming batches to ensure long-term integrity.
References
-
Sigma-Aldrich. Safety Data Sheet: 4-Benzamidopiperidine / Piperidine Derivatives.[1] (General stability data for piperidine derivatives indicating sensitivity to air and CO2).[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71306894 (Niraparib Intermediate).[1] (Structural data and chemical properties).[1][2][3][4] [1]
-
Reich, H. J. Bordwell pKa Table (Amines).[1] University of Wisconsin-Madison.[1] (Establishing the basicity of piperidine ~11.2, supporting the salt formation strategy).
-
Daicel Pharma Standards. Niraparib Impurities and Stability. (Discusses degradation pathways of PARP inhibitor intermediates).
-
American Chemical Society. Review of Secondary Amine Oxidation Mechanisms. (Mechanistic grounding for radical coupling).[1] [1]
(Note: While specific "dimerization" papers for this exact CAS are proprietary to process chemistry patents, the mechanisms cited above are the authoritative consensus for this class of heterocycles.)
Technical Support Center: Overcoming Steric Hindrance in 2-(Piperidin-4-yl)benzamide Derivatization
Welcome to the technical support center for the derivatization of 2-(Piperidin-4-yl)benzamide and its analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this important scaffold. The inherent steric bulk around the piperidine nitrogen can often lead to sluggish reactions, low yields, and the formation of unwanted byproducts. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve your synthetic goals.
Introduction: The Challenge of Steric Hindrance
The 2-(Piperidin-4-yl)benzamide core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2][3] However, derivatization at the piperidine nitrogen (N1) is frequently complicated by steric hindrance. The proximity of the bulky benzamide group to the secondary amine of the piperidine ring can significantly impede the approach of acylating or alkylating agents. This guide will explore the root causes of these difficulties and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why are my standard amide coupling reactions (e.g., EDC/HOBt) giving low yields with 2-(Piperidin-4-yl)benzamide?
A1: Standard carbodiimide-based coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole), can be inefficient when dealing with sterically hindered secondary amines like the one in your scaffold.[4][5] The slow nucleophilic attack of the hindered piperidine nitrogen onto the activated carboxylic acid intermediate is the primary reason for low yields.[4] More powerful coupling reagents are often required to overcome this kinetic barrier.[5][6]
Q2: I'm observing the formation of a significant amount of N-acylurea byproduct. What's causing this and how can I prevent it?
A2: N-acylurea formation is a common side reaction when using carbodiimide reagents like DCC or EDC, especially with slow-reacting, sterically hindered amines.[7] The O-acylisourea intermediate, formed by the reaction of the carboxylic acid with the carbodiimide, can rearrange to the more stable but unreactive N-acylurea before the hindered amine has a chance to react. Adding nucleophilic catalysts like HOBt or, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) can intercept the O-acylisourea to form a more reactive activated ester, which is less prone to this rearrangement and more readily attacked by the amine.[7][8]
Q3: My reaction is very slow, even with a more potent coupling reagent. What can I do to accelerate the reaction?
A3: If reaction rates are still an issue, consider the following strategies:
-
Increase Temperature: Gently warming the reaction can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side reactions or degradation.[7]
-
Add a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[7][9]
-
Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture.[10][11]
Q4: Are there alternatives to traditional coupling reagents for forming the amide bond with a highly hindered carboxylic acid?
A4: Yes, several alternative methods are well-suited for sterically demanding couplings:
-
Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride can be highly effective. Acyl fluorides are more reactive than their chloride counterparts but less prone to side reactions like ketene formation. They can be generated in situ using reagents like cyanuric fluoride or XtalFluor-E®.[12]
-
Grignard Reagents and Isocyanates: For exceptionally hindered systems, the coupling of a Grignard reagent with an isocyanate offers a robust and high-yielding alternative to traditional amide bond formation.[4][13]
Q5: I'm attempting an N-alkylation of the piperidine. What are the key considerations?
A5: N-alkylation of the sterically hindered piperidine can also be challenging. Consider using more reactive alkylating agents, such as alkyl triflates, or employing reductive amination protocols. For challenging arylations, Buchwald-Hartwig or Ullmann coupling reactions can be effective, though careful optimization of ligands, base, and temperature is crucial.[14] Protecting the benzamide nitrogen may be necessary in some cases to prevent undesired side reactions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the derivatization of 2-(Piperidin-4-yl)benzamide.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance preventing nucleophilic attack. 3. Protonation of the piperidine nitrogen.[5][15] 4. Hydrolysis of activated intermediates by moisture.[5] | 1. Switch to a more powerful coupling reagent (e.g., HATU, HBTU, COMU).[5][6] 2. Increase reaction temperature or use microwave irradiation.[7][10] 3. Ensure the presence of a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) to neutralize any acid and free the amine. 4. Use anhydrous solvents and reagents.[5] |
| Multiple Spots on TLC (Thin Layer Chromatography) | 1. Presence of starting materials. 2. Formation of N-acylurea byproduct.[7] 3. Epimerization (if chiral centers are present). 4. Side reactions involving the benzamide moiety. | 1. Increase reaction time, temperature, or use a more potent coupling reagent.[7][15] 2. Add HOBt or HOAt to the reaction mixture.[7][8] Consider using a phosphonium or uronium-based reagent.[16] 3. Use additives known to suppress racemization, such as HOBt or OxymaPure®.[5][8] 4. Consider protecting the benzamide nitrogen if it is participating in side reactions. |
| Product is an Oil and Difficult to Purify | 1. Presence of impurities. 2. The product itself may be an oil at room temperature. 3. Contamination with urea byproducts (from carbodiimide reagents).[7] | 1. Attempt to induce crystallization by scratching the flask or seeding with a small crystal.[15] 2. Purify by column chromatography. 3. If using DCC, filter the reaction mixture to remove the insoluble DCU. If using a water-soluble carbodiimide like EDC, perform an aqueous wash to remove the urea byproduct.[7] |
Experimental Protocols & Methodologies
Protocol 1: High-Efficiency Amide Coupling Using HATU
This protocol is recommended for coupling sterically hindered carboxylic acids to the 2-(Piperidin-4-yl)benzamide core. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent.[6][16]
Materials:
-
2-(Piperidin-4-yl)benzamide (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[17]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid and HATU in anhydrous DMF.
-
Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the 2-(Piperidin-4-yl)benzamide to the reaction mixture.
-
Add DIPEA dropwise to the stirring solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Key Concepts
Workflow for Troubleshooting Low Yield in Amide Coupling
Caption: Troubleshooting flowchart for low-yield derivatization reactions.
Mechanism of HATU-Mediated Amide Coupling
Caption: Simplified mechanism of amide bond formation using HATU.
References
-
The Synthesis of Sterically Hindered Amides. (2015). CHIMIA International Journal for Chemistry. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). Journal of Medicinal Chemistry. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). Molecules. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). Tetrahedron Letters. [Link]
-
The Synthesis of Sterically Hindered Amides. (2015). ResearchGate. [Link]
-
Suitable protecting groups for CH activation of piperidine. (2020). ResearchGate. [Link]
-
Real Synthesis: ~ any amidation tricks? (2019). Reddit. [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (2021). AIR Unimi. [Link]
-
Recent developments in catalytic amide bond formation. (2020). Peptide Science. [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025). Nvpubhouse Library for American Journal of Applied Science and Technology. [Link]
-
Amino Acid-Protecting Groups. (2009). Chemical Reviews. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025). ResearchGate. [Link]
-
Why did my amide syntesis does not work? (2021). ResearchGate. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Thieme. [Link]
-
Tips and tricks for difficult amide bond formation? (2021). Reddit. [Link]
-
Synthesis and stability of strongly acidic benzamide derivatives. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Identification and structure characterization of five synthetic opioids. (2020). springermedizin.de. [Link]
-
Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. (2014). ACS Chemical Neuroscience. [Link]
-
Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018). Medicinal Chemistry Research. [Link]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). Molecules. [Link]
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2021). Journal of Analytical Methods in Chemistry. [Link]
-
2-piperidin-4-yl-benzimidazoles With Broad Spectrum Antibacterial Activities. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018). Crossref. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. (2017). ResearchGate. [Link]
-
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2024). New Journal of Chemistry. [Link]
Sources
- 1. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nvpublicationhouse.com [nvpublicationhouse.com]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jpt.com [jpt.com]
- 17. youtube.com [youtube.com]
Validation & Comparative
Field Guide to 1H NMR Interpretation: 2-(Piperidin-4-yl)benzamide Hydrochloride
The following guide provides an in-depth technical analysis of the 1H NMR interpretation for 2-(Piperidin-4-yl)benzamide hydrochloride . This document is structured to serve as a practical, field-proven resource for analytical scientists and medicinal chemists, moving beyond simple peak listing to explain the causality of spectral features and comparing analytical approaches.
Content Type: Publish Comparison Guide Subject: Analytical Characterization & Performance Comparison of NMR Protocols Molecule: 2-(Piperidin-4-yl)benzamide HCl (Key intermediate for PARP inhibitors and GPCR ligands)
Executive Summary & Structural Context[1][2][3][4][5]
2-(Piperidin-4-yl)benzamide hydrochloride is a bifunctional scaffold containing a benzamide core and a 4-substituted piperidine ring. In drug development, this motif often serves as a linker or pharmacophore (e.g., in analogs of PARP inhibitors like Niraparib).
Accurate NMR interpretation requires navigating two "performance" challenges:
-
Restricted Rotation: The primary amide (
) exhibits restricted rotation, creating non-equivalent protons. -
Cationic Shielding: The hydrochloride salt form significantly alters the chemical shifts of the piperidine ring compared to the free base.
Structural Numbering
For this guide, we utilize the following numbering scheme to ensure precision in assignment:
-
Benzamide Core: C1 (amide attachment), C2 (piperidine attachment), C3-C6 (aromatic ring).
-
Piperidine Ring: N1' (nitrogen), C2'/C6' (adjacent to N), C3'/C5', C4' (methine attached to benzamide).
Comparative Analysis: Solvent System Performance
The "performance" of your NMR experiment depends heavily on solvent selection. Below is a comparison of the two industry-standard approaches: DMSO-d6 (The Structural Standard) vs. Methanol-d4 (The Backbone Screen).
Comparison Table: Solvent Performance
| Feature | Method A: DMSO-d6 | Method B: Methanol-d4 (MeOD) | Recommendation |
| Amide Protons ( | Visible. Appears as two distinct broad singlets (7.3–8.0 ppm) due to restricted rotation. | Invisible. Rapid Deuterium exchange ( | Use DMSO for full structural confirmation. |
| Ammonium Protons ( | Visible. Broad hump ~8.5–9.5 ppm. | Invisible. Exchanged with solvent.[1] | Use DMSO to confirm salt formation. |
| Aliphatic Resolution | Good, but water peak (3.33 ppm) often overlaps with piperidine | Excellent. Water peak (4.87 ppm) is far from the aliphatic region (1.5–3.5 ppm). | Use MeOD for precise integration of the piperidine ring. |
| Viscosity/Line Width | Higher viscosity leads to slightly broader lines. | Low viscosity yields sharper coupling constants ( | Use MeOD for detailed coupling analysis. |
Detailed Interpretation (DMSO-d6 Protocol)
This section details the specific assignments expected in DMSO-d6, the preferred solvent for confirming the presence of the hydrochloride salt and the intact amide.
Region 1: The Exchangeable Protons (Downfield)
-
8.5 – 9.5 ppm (Broad s, 2H): Piperidinium
.-
Diagnostic: This signal confirms the HCl salt form. In the free base, this would be a single proton signal upfield (~2.0 ppm or broad). The extreme broadening is due to quadrupolar relaxation of the nitrogen and exchange rates.
-
-
7.8 ppm (Broad s, 1H) &
7.3 ppm (Broad s, 1H): Amide .
Region 2: The Aromatic Zone
-
7.3 – 7.6 ppm (Multiplet, 4H): Aromatic Ring Protons (H3, H4, H5, H6) .
-
Pattern: Unlike para-substituted systems (AA'BB'), ortho-substituted benzamides often show complex overlapping multiplets.
-
Key Shift: The proton at C6 (ortho to the amide) is typically the most deshielded aromatic proton due to the anisotropy of the carbonyl group, often appearing slightly separated from the H3-H5 cluster.
-
Region 3: The Aliphatic Scaffold
-
3.2 – 3.4 ppm (m, 2H): Piperidine
and (Equatorial/Axial average) .-
Salt Effect:[2] In the HCl salt, the positive charge on the nitrogen exerts a strong electron-withdrawing inductive effect (-I), shifting these protons downfield by ~0.5–0.8 ppm compared to the free base.
-
Note: This often overlaps with the broad
peak in DMSO.
-
-
2.9 – 3.1 ppm (m, 1H): Piperidine
(Methine) .-
Assignment: This proton is attached to the bulky benzamide group. Its chemical shift is determined by the deshielding of the aromatic ring current.
-
-
1.7 – 2.0 ppm (m, 4H): Piperidine
and .-
Multiplicity: These appear as complex multiplets due to the chair conformation of the piperidine ring (axial vs. equatorial splitting).
-
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data ("Trustworthiness"), follow this specific preparation protocol.
Step 1: Sample Preparation
-
Weigh 5–10 mg of the hydrochloride salt.
-
Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical Step: If the solution is cloudy, do not heat excessively. The HCl salt can be hygroscopic; heating may accelerate H/D exchange with atmospheric moisture, obliterating the amide peaks. Sonicate for 2 minutes instead.
Step 2: Acquisition Parameters
-
Pulse Angle: 30° (maximizes signal-to-noise for relaxations).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The quaternary carbons and amide protons have long T1 relaxation times. A short D1 will lead to poor integration of the amide protons, making the ratio of Amide:Aromatic appear < 2:4.
-
Step 3: Validation (The "Check")
-
Integrate the aromatic region (set to 4H).
-
Check the aliphatic region (should sum to 9H total: 4H + 4H + 1H).
-
Pass Criteria: If the aliphatic integration is significantly lower than expected, your salt may be wet (weight error) or you have restricted motion broadening the peaks into the baseline.
Visualization: Logic Flow for Assignment
The following diagram illustrates the decision-making process for assigning this specific molecule, distinguishing it from common impurities (like free base or hydrolysis products).
Caption: Logical workflow for validating 2-(Piperidin-4-yl)benzamide HCl structure using diagnostic NMR signals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 715810, 2-(Piperidin-4-yl)-1H-benzimidazole (Structural Analog Reference). Retrieved from [Link]
- Abraham, R. J., & Perez, M. (2006).The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(2), 108–116. (Establishes solvent shift principles for amides).
Sources
A Comparative Guide to the Solid-State Characterization of 2-(Piperidin-4-yl)benzamide HCl Crystals: An XRPD and DSC Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, including crystallinity and polymorphism, directly influence critical parameters such as solubility, stability, and bioavailability, ultimately impacting the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of two cornerstone analytical techniques for solid-state characterization—X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)—using 2-(Piperidin-4-yl)benzamide HCl as a model compound. Due to the limited availability of public domain experimental data for this specific molecule, we will utilize representative data from closely related benzamide hydrochloride analogues to illustrate the principles and comparative strengths of these methods.
The Critical Role of Solid-State Analysis
Crystalline solids can exist in different crystal packing arrangements or conformations, a phenomenon known as polymorphism.[1] Each polymorph is a distinct solid form of the same chemical entity and can exhibit unique physicochemical properties.[2] For ionizable compounds like 2-(Piperidin-4-yl)benzamide HCl, the formation of different salt forms and hydrates further expands the polymorphic landscape.[3] Therefore, comprehensive solid-state characterization is not merely a regulatory requirement but a fundamental component of robust drug development, ensuring batch-to-batch consistency and optimal drug performance.[4]
XRPD and DSC are powerful and often complementary techniques employed for this purpose. While XRPD provides detailed information about the long-range structural order of a crystalline material, DSC measures the thermal properties, revealing phase transitions such as melting, crystallization, and solid-state transformations.[5]
X-ray Powder Diffraction (XRPD): The Fingerprint of a Crystal
XRPD is a non-destructive technique that has become the gold standard for the identification and characterization of crystalline materials in the pharmaceutical industry.[6] The underlying principle of XRPD is the constructive interference of X-rays scattered by the ordered arrangement of atoms in a crystal lattice. This diffraction pattern is unique to a specific crystalline structure, serving as a highly specific "fingerprint."[7]
Experimental Protocol: XRPD Analysis
A detailed, step-by-step methodology for a typical XRPD experiment is as follows:
-
Sample Preparation: A small amount of the 2-(Piperidin-4-yl)benzamide HCl powder (typically 5-10 mg) is gently packed into a sample holder. It is crucial to achieve a flat, uniform surface to minimize preferred orientation effects, which can alter the relative intensities of the diffraction peaks.
-
Instrument Setup: The analysis is performed using a powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a high-resolution detector.
-
Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). A typical scan range for pharmaceutical compounds is from 2° to 40° 2θ, with a step size of 0.02° and a scan speed of 1°/minute.[8]
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions (2θ angles) and relative intensities of the diffraction peaks. These peak positions can be used to calculate the d-spacings (the distance between crystal lattice planes) using Bragg's Law (nλ = 2d sinθ).
Diagram of the XRPD Experimental Workflow
Caption: A schematic overview of the XRPD analysis workflow.
Interpreting XRPD Data
The XRPD pattern of a crystalline solid is characterized by a series of sharp peaks, whereas an amorphous material will produce a broad, diffuse halo.[7] The key data points from an XRPD analysis are summarized in the table below. Note that this is representative data for a crystalline benzamide hydrochloride analogue.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 65 |
| 12.2 | 7.3 | 100 |
| 15.8 | 5.6 | 45 |
| 19.1 | 4.6 | 80 |
| 21.5 | 4.1 | 55 |
| 24.7 | 3.6 | 70 |
| 28.3 | 3.1 | 30 |
This is a hypothetical dataset for illustrative purposes.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Behavior
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] DSC is highly sensitive to thermal events such as melting, crystallization, glass transitions, and solid-state phase transformations.
Experimental Protocol: DSC Analysis
The following outlines the steps for a standard DSC experiment:
-
Sample Preparation: A small amount of the 2-(Piperidin-4-yl)benzamide HCl powder (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: The analysis is performed on a calibrated DSC instrument. An empty, sealed aluminum pan is used as the reference.
-
Data Collection: The sample and reference are heated at a constant rate, typically 10 °C/minute, over a specified temperature range (e.g., 25 °C to 250 °C). The instrument measures the heat flow to or from the sample relative to the reference.
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify thermal events. Endothermic events (e.g., melting) result in a downward peak, while exothermic events (e.g., crystallization) produce an upward peak.
Diagram of the DSC Experimental Workflow
Caption: A schematic overview of the DSC analysis workflow.
Interpreting DSC Data
The DSC thermogram provides valuable information about the thermal stability and phase behavior of the material. Key parameters obtained from a DSC analysis are presented in the following table, again using representative data.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) |
| Melting | 185.2 | 188.5 | 110.4 |
This is a hypothetical dataset for illustrative purposes.
Comparative Analysis: XRPD vs. DSC
| Feature | X-ray Powder Diffraction (XRPD) | Differential Scanning Calorimetry (DSC) |
| Principle | Measures the diffraction of X-rays by the crystal lattice.[6] | Measures the heat flow associated with thermal transitions.[9] |
| Information Provided | Crystal structure, phase identification, degree of crystallinity, polymorphism.[7] | Melting point, glass transition, enthalpy of fusion, polymorphism, phase transitions.[10] |
| Strengths | - Highly specific "fingerprint" for crystalline forms.- Can distinguish between different polymorphs and solvates.- Can quantify mixtures of crystalline forms.[4] | - High sensitivity to thermal events.- Can provide information on the thermodynamic stability of different forms.- Requires a small sample size. |
| Limitations | - Not suitable for amorphous materials (produces a halo).- Preferred orientation can affect peak intensities. | - Less specific than XRPD for phase identification.- Thermal events can sometimes be complex and difficult to interpret.- Sample history can influence results. |
| Complementary Use | XRPD can identify the specific crystalline form, while DSC can determine its melting point and thermal stability.[5] | DSC can detect a thermal event (e.g., a phase transition), and variable-temperature XRPD can then be used to identify the new crystalline form.[3] |
Conclusion: An Integrated Approach for Comprehensive Characterization
References
-
Ectors, P., & Zahn, D. (2013). Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses? Physical Chemistry Chemical Physics, 15(23), 9219–9222. [Link]
-
De Oliveira, G. G., & Ferraz, H. G. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 11(9), 1004. [Link]
-
Kahr, B., et al. (2020). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. Angewandte Chemie International Edition, 59(34), 14593–14601. [Link]
-
Vogt, F. G. (2012). Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
-
Stilinović, V., et al. (2025). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. ResearchGate. [Link]
-
van der Weegen, R., et al. (2018). Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. Journal of the American Chemical Society, 140(40), 12816–12824. [Link]
-
Byrn, S. R., et al. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. [Link]
-
Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(2), 125-140. [Link]
-
Li, S., et al. (2021). Solid Form and Phase Transformation Properties of Fexofenadine Hydrochloride during Wet Granulation Process. ResearchGate. [Link]
-
Maini, M. (n.d.). Survey of methodologies of pharmaceutical interest for quantification of crystal form via X-Ray Powder Diffraction. AMS Tesi di Dottorato - Unibo. [Link]
-
Sharma, P. (2014). Differential Scanning Calorimetry: A Review. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Wust, K., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4783. [Link]
-
CCDC. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Iowa Research Online. [Link]
-
Sgrò, F., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. eScholarship. [Link]
-
PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. [Link]
-
Angeli, A., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. CNR-IRIS. [Link]
-
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]
-
PubChemLite. (n.d.). Benzamide, 2-((2-(4-hydroxy-4-phenyl-1-piperidinyl)ethyl)(phenylmethyl)amino)-, dihydrochloride. [Link]
-
Jafari, B., et al. (2018). Differential Scanning Calorimetry (DSC) analysis of freeze-dried... ResearchGate. [Link]
-
Dahl, K., et al. (2024). Structures of drug molecules containing the benzamide structural motif. ResearchGate. [Link]
-
Epand, R. M., & Vogel, H. J. (1999). Differential scanning calorimetry and X-ray diffraction studies of the specificity of the interaction of antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1462(1-2), 11-28. [Link]
-
Quinn, C. (n.d.). Characterization of Biopharmaceutical Stability. TA Instruments. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 5. moodle2.units.it [moodle2.units.it]
- 6. mdpi.com [mdpi.com]
- 7. 2989892-47-7|2-Hydroxy-N-(piperidin-4-yl)benzamide hydrochloride|BLD Pharm [bldpharm.com]
- 8. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. rroij.com [rroij.com]
- 10. tainstruments.com [tainstruments.com]
Thermal analysis (DSC/TGA) of 2-(Piperidin-4-yl)benzamide HCl
Comparative Characterization via DSC & TGA
Executive Summary
This technical guide provides a comparative thermal analysis of 2-(Piperidin-4-yl)benzamide HCl , a critical intermediate scaffold often utilized in the synthesis of PARP inhibitors (e.g., Niraparib).
For drug development professionals, the choice between the Hydrochloride (HCl) salt and the Free Base is pivotal.[1] While the HCl salt offers superior aqueous solubility, thermal analysis reveals distinct challenges regarding hygroscopicity and thermal instability (dehydrochlorination) not present in the Free Base. This guide details the experimental protocols, expected thermal profiles, and mechanistic interpretations required to validate this compound's solid-state properties.
Part 1: The Analyte & Comparative Alternatives
The piperidinyl-benzamide scaffold contains a basic secondary amine and a primary amide. The thermal behavior is dictated by the intermolecular hydrogen bonding network, which changes drastically upon salt formation.
Comparison Table: HCl Salt vs. Alternatives
| Feature | 2-(Piperidin-4-yl)benzamide HCl | Free Base (Alternative 1) | Tosylate Salt (Alternative 2) |
| Primary Utility | High solubility intermediate; Crystallization purification. | Lipophilic precursor; Low aqueous solubility. | Drug substance candidate (e.g., Niraparib Tosylate).[2] |
| Thermal Stability | Moderate: Prone to HCl gas loss >250°C. | High: Stable melt, minimal decomposition. | High: High melting point, generally non-hygroscopic. |
| Hygroscopicity | High: Often forms hydrates (mono/di). | Low: Generally anhydrous. | Low/Moderate: Stable lattice. |
| DSC Profile | Broad endotherm (dehydration) + Sharp melt/decomp. | Single sharp endotherm (melting). | Sharp melt (high energy lattice). |
| TGA Profile | Multi-step weight loss (Water | Single step (Volatilization/Degradation). | Single step (Degradation). |
Part 2: Experimental Protocols
To ensure reproducibility, the following protocols utilize Self-Validating Systems , where TGA data confirms DSC events (e.g., distinguishing solvate loss from melting).
Thermogravimetric Analysis (TGA)[3][4][5][6]
-
Objective: Quantify volatile content (solvents/water) and decomposition onset (
). -
Instrument: TA Instruments Q500 / Mettler Toledo TGA/DSC 3+ (or equivalent).
-
Sample Mass: 5–10 mg (Crucial for detecting low % volatiles).
-
Pan: Platinum (HT) or Ceramic (Alumina). Do not use Aluminum if temperatures exceed 600°C.
-
Purge Gas: Nitrogen (
) at 40–60 mL/min. -
Ramp Rate: 10°C/min from Ambient to 350°C.[3]
-
Data Validation:
-
Step 1: Check for weight loss <100°C (Surface water).
-
Step 2: Check for stoichiometric weight loss ~100–150°C (Hydrate water).
-
Step 3: Identify
(extrapolated onset of degradation).
-
Differential Scanning Calorimetry (DSC)[3][4][5][8][9][10]
-
Objective: Determine Melting Point (
), Glass Transition ( ), and Polymorphic Purity. -
Instrument: TA Instruments Q2000 / Mettler Toledo DSC 3.
-
Sample Mass: 2–4 mg (Low mass improves peak resolution).
-
Pan Configuration (CRITICAL):
-
For HCl Salt:Tzero Aluminum Pan with Pinhole Lid .
-
Reasoning: HCl salts often release gas (water vapor or HCl) upon heating. A hermetically sealed pan may deform or burst (artifact peaks). A pinhole allows pressure release while maintaining self-atmosphere.
-
-
Ramp Rate: 10°C/min (Standard) or 2°C/min (To resolve overlapping thermal events).
-
Cycle: Heat from 25°C to 300°C. (Cool/Re-heat cycles are generally avoided for HCl salts due to irreversible decomposition).
Part 3: Visualizing the Workflow
The following diagram outlines the decision logic for characterizing the salt form.
Caption: Logical workflow for distinguishing solvation from degradation in pharmaceutical salts.
Part 4: Data Interpretation & Causality
The "HCl Effect" on Melting Behavior
Unlike the Free Base, which typically exhibits a clean melting endotherm (approx. 167–170°C for this class), the HCl salt exhibits a complex thermal profile.
-
Lattice Energy: The ionic bond between the protonated piperidine nitrogen and the chloride ion increases the lattice energy, theoretically raising the melting point.
-
The Reality (Decomposition): In practice, the HCl salt often undergoes dehydrochlorination (loss of HCl gas) simultaneously with or immediately preceding melting.
-
Observation: In DSC, this appears as a sharp endotherm that immediately degrades into a noisy, exothermic baseline shift.
-
TGA Correlation: You will observe a weight loss corresponding to the molecular weight of HCl (36.46 g/mol ) relative to the total MW.
-
Hydrate Formation
Piperidine HCl salts are prone to forming hydrates.
-
TGA Evidence: A discrete weight loss step between 60°C–120°C.
-
Calculation:
. -
If the loss is ~5–6%, it suggests a Monohydrate .
-
-
DSC Evidence: A broad, low-energy endotherm ("desolvation endotherm") in the same temperature range, distinct from the melting peak.
Comparative Data Summary (Representative)
| Parameter | Free Base | HCl Salt (Anhydrous) | HCl Salt (Monohydrate) |
| TGA Volatiles | < 0.5% | < 1.0% (Hygroscopic) | ~5.0% (Stoichiometric) |
| Melting Point ( | ~167–170°C (Sharp) | ~260–280°C (Decomp) | Desolvation @ 100°C; Melt @ >250°C |
| Recrystallization | Possible upon cooling | Unlikely (Decomposes) | Unlikely |
Part 5: Mechanism of Thermal Degradation
Understanding why the sample degrades is vital for stability testing.
Caption: Thermal dissociation mechanism of amine-hydrochloride salts leading to gas evolution.
References
-
Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link
-
Tong, W. Q., & Whitesell, G. (1998). In situ salt screening using DSC: An investigation of the thermal properties of various salts. Pharmaceutical Development and Technology.[4] Link
-
PubChem. (n.d.). Compound Summary for CID 53315056 (Related Piperidinyl-benzamide derivatives). National Library of Medicine. Link
-
TA Instruments. (n.d.). Thermal Analysis of Pharmaceutical Materials. Application Note. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for properties of HCl salts vs Free bases). Link
Sources
A Senior Application Scientist's Guide to Elemental Analysis of 2-(Piperidin-4-yl)benzamide Hydrochloride Hydrates
Introduction: The Foundational Role of Elemental Analysis in Pharmaceutical Sciences
In the rigorous landscape of drug development and manufacturing, the precise characterization of an Active Pharmaceutical Ingredient (API) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Elemental analysis, a technique that quantifies the carbon (C), hydrogen (H), nitrogen (N), and other elemental constituents of a sample, serves as a fundamental tool for confirming the empirical formula of a newly synthesized compound.[1] For APIs like 2-(Piperidin-4-yl)benzamide hydrochloride, which can exist in various hydrated forms, elemental analysis becomes critically important. It allows researchers to distinguish between the anhydrous salt, a monohydrate, a dihydrate, or other solvates, each of which possesses distinct physicochemical properties that can impact solubility, stability, and bioavailability.[2][3]
This guide provides a comprehensive comparison of the theoretical elemental compositions of different hydrated states of 2-(Piperidin-4-yl)benzamide hydrochloride. It offers a detailed experimental protocol grounded in best practices and explains the causality behind key procedural choices, empowering researchers to accurately determine the hydration state of their samples and ensure the integrity of their findings.
Theoretical Principles: Calculating Expected Elemental Composition
The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis.[1][4] In this process, a sample is combusted at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the back-calculation of the elemental percentages in the original sample.[1]
For a hydrated hydrochloride salt, the molecular formula and, consequently, the molecular weight, change with the number of water molecules (waters of hydration) incorporated into the crystal lattice.[5][6] This directly alters the theoretical percentage of each element. Therefore, calculating the expected elemental composition for each potential hydrate is essential for accurate data interpretation.
Molecular Structure and Formula Derivation:
First, we establish the molecular formula for the anhydrous hydrochloride salt of 2-(Piperidin-4-yl)benzamide.
-
Base Molecule (2-(Piperidin-4-yl)benzamide): C₁₂H₁₆N₂O
-
Molecular Weight (Base): 204.27 g/mol
-
Hydrochloride Salt: A molecule of hydrogen chloride (HCl) protonates a basic nitrogen atom, typically the one in the piperidine ring.
-
Anhydrous Hydrochloride Formula: C₁₂H₁₆N₂O · HCl → C₁₂H₁₇ClN₂O
-
Molecular Weight (Anhydrous HCl Salt): 204.27 + 36.46 = 240.73 g/mol [7]
From this foundation, we can derive the formulas and molecular weights for the hydrated forms:
-
Monohydrate: C₁₂H₁₇ClN₂O · H₂O → C₁₂H₁₉ClN₂O₂ (MW = 240.73 + 18.015 = 258.75 g/mol )
-
Dihydrate: C₁₂H₁₇ClN₂O · 2H₂O → C₁₂H₂₁ClN₂O₃ (MW = 240.73 + 2 * 18.015 = 276.76 g/mol )
These formulas are the basis for calculating the theoretical elemental percentages.
Comparative Guide: Elemental Composition of Anhydrous vs. Hydrated Forms
The presence of water molecules significantly dilutes the relative percentages of Carbon, Nitrogen, and Chlorine while increasing the percentage of Hydrogen. The table below provides a direct comparison of the calculated theoretical values, which serve as the benchmark for experimental results.
| Parameter | Anhydrous Form | Monohydrate | Dihydrate |
| Molecular Formula | C₁₂H₁₇ClN₂O | C₁₂H₁₉ClN₂O₂ | C₁₂H₂₁ClN₂O₃ |
| Molecular Weight ( g/mol ) | 240.73 | 258.75 | 276.76 |
| % Carbon (C) | 59.87% | 55.69% | 52.08% |
| % Hydrogen (H) | 7.12% | 7.41% | 7.66% |
| % Nitrogen (N) | 11.64% | 10.83% | 10.12% |
| % Chlorine (Cl) | 14.73% | 13.70% | 12.81% |
Atomic Weights Used: C=12.011, H=1.008, N=14.007, Cl=35 .453, O=15.999
As evident from the data, the carbon percentage drops by over 4% between the anhydrous and monohydrate forms, providing a clear and measurable distinction.
Experimental Protocol: CHN Analysis of a Hygroscopic Hydrate
This protocol is designed for a standard automated CHN elemental analyzer and incorporates best practices for handling potentially hygroscopic hydrochloride salts.[8]
Objective: To accurately determine the %C, %H, and %N of a 2-(Piperidin-4-yl)benzamide hydrochloride hydrate sample.
Materials:
-
Sample of 2-(Piperidin-4-yl)benzamide hydrochloride hydrate
-
Microbalance (readable to at least 0.001 mg)
-
Tin capsules
-
Spatula, forceps
-
Calibration Standard (e.g., Acetanilide)
-
Automated CHN Elemental Analyzer
Methodology:
-
Instrument Preparation & Calibration:
-
Ensure the CHN analyzer's combustion and reduction tubes are properly packed and conditioned according to the manufacturer's guidelines.
-
Perform a leak test to ensure the integrity of the gas flow pathways.
-
Calibrate the instrument using a certified standard, such as acetanilide. Run the standard multiple times to establish a stable and accurate calibration curve. The causality here is to ensure the instrument's response is linear and directly correlated to known elemental masses.
-
-
Sample Preparation (Critical Step):
-
Hydrochloride salts are often hygroscopic (readily absorb moisture from the air). To minimize water absorption during weighing, perform this step in a controlled environment, such as a glove box with an inert atmosphere, if possible.[8] If a glove box is unavailable, work quickly and efficiently.
-
Ensure the sample is homogenous. If necessary, gently grind the sample with a mortar and pestle.
-
Place an empty tin capsule on the microbalance and tare the weight.
-
Accurately weigh 1-3 mg of the sample into the capsule. The small sample size is a hallmark of modern microanalysis, maximizing sensitivity while conserving valuable material.[4]
-
Using forceps, carefully seal the tin capsule, ensuring no sample is lost. This encapsulation prevents atmospheric contamination and aids in complete, rapid combustion within the analyzer.[8]
-
-
Analysis:
-
Load the sealed sample capsule into the instrument's autosampler.
-
Enter the sample weight into the instrument software. This value is critical, as all final percentages are calculated relative to this initial mass.[4]
-
Initiate the analysis sequence. The instrument will drop the sample into a high-temperature furnace (~900-1000 °C) where combustion occurs.
-
The resulting gases are passed through a reduction tube, separated by gas chromatography, and measured by a thermal conductivity detector.
-
-
Data Interpretation:
-
The instrument software will automatically calculate the %C, %H, and %N based on the detector's response and the initial sample weight.
-
Compare the experimental results to the theoretical values in the table above. A generally accepted tolerance in the pharmaceutical industry for elemental analysis is ±0.4% of the theoretical value.
-
Example: If your experimental result is C=55.52%, H=7.35%, N=10.91%, this aligns closely with the theoretical values for the monohydrate .
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for identifying the hydration state of an unknown sample batch.
Caption: Workflow for Hydration State Determination via Elemental Analysis.
Trustworthiness: Troubleshooting & Self-Validation
A trustworthy protocol is self-validating. Incorporate the following checks to ensure the reliability of your results:
-
Run Blanks: Analyze an empty tin capsule before and after your sample set to ensure there is no systemic contamination or "memory effect" in the instrument.
-
Check Standards Mid-Run: If analyzing a large number of samples, re-analyze your calibration standard periodically to check for instrument drift.
-
Inconsistent Results: If replicate analyses of the same sample are inconsistent, the primary suspect is sample inhomogeneity. Ensure the bulk sample is thoroughly mixed before weighing.
-
High Hydrogen Values: Abnormally high hydrogen readings can indicate incomplete drying of the sample or absorption of atmospheric water during preparation. Re-evaluate the sample handling procedure.[9]
-
Low Nitrogen Values: This can sometimes indicate the formation of nitrogen oxides (NOx) that were not fully reduced to N₂ before detection, pointing to a potential issue with the reduction tube in the analyzer.[10]
By systematically calculating theoretical values, employing a meticulous experimental technique, and validating the results, researchers can confidently and accurately determine the elemental composition and hydration state of 2-(Piperidin-4-yl)benzamide hydrochloride.
References
-
Exeter Analytical. (2025, August 13). CHN Determination of Air Sensitive, Hygroscopic or Volatile Samples. Retrieved from [Link]
-
Agilent. (2017, May 9). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Retrieved from [Link]
-
Shoviak, O., et al. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Elemental Impurity Analysis. Retrieved from [Link]
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
Fadeeva, V. P. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106. Retrieved from [Link]
-
Le Moyne College. (n.d.). Determining the Formula of a Hydrate. Retrieved from [Link]
-
Study.com. (2015, January 14). Hydrates & Anhydrates | Definition, Formula & Examples. Retrieved from [Link]
-
Chemteam.info. (n.d.). Lab - Determining the Chemical Formula of a Hydrate. Retrieved from [Link]
-
Montgomery College. (n.d.). CHEMISTRY 103: PERCENT WATER IN A HYDRATE. Retrieved from [Link]
-
Chemteam.info. (n.d.). Determine the formula of a hydrate: Fifteen Examples. Retrieved from [Link]
-
Rios, D., & Venetz, T. J. (2021). Comparing elemental measurements at packaging and after storage for signatures of chloride salt radiolysis. OSTI.GOV. Retrieved from [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]
-
PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. Retrieved from [Link]
-
Pokhrel, L., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]
-
Pokhrel, L., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. Retrieved from [Link]
-
WebElements. (n.d.). Hydrogen chloride: HCl. Retrieved from [Link]
-
ACS Publications. (2020, October 29). Exploring the Electronic Structure of New Doped Salt Hydrates, Mg1–xCaxCl2·nH2O, for Thermochemical Energy Storage. Retrieved from [Link]
Sources
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Hydrates & Anhydrates | Definition, Formula & Examples - Lesson | Study.com [study.com]
- 6. CHEMISTRY 103: PERCENT WATER IN A HYDRATE [www2.latech.edu]
- 7. WebElements Periodic Table » Hydrogen » hydrogen chloride [webelements.com]
- 8. Exeter Analytical: CHN Determination of Air Sensitive, Hygroscopic or Volatile Samples | Lab Manager [labmanager.com]
- 9. measurlabs.com [measurlabs.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-(Piperidin-4-yl)benzamide hydrochloride
[1]
Executive Safety Summary
Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Acute Toxicity (Oral) Signal Word (Default): WARNING (Treat as DANGER if specific tox data is absent)
As a Senior Application Scientist, I must emphasize that for research intermediates like 2-(Piperidin-4-yl)benzamide hydrochloride , specific toxicological datasets are often incomplete. Therefore, this guide adheres to the Precautionary Principle : we manage this substance as a bioactive agent with potential for cumulative toxicity and high mucosal irritation due to its hydrochloride salt form.[1]
| Parameter | Specification |
| CAS Registry | Refer to specific vendor CoA (Analogous structures: 824403-74-9) |
| Physical State | Solid (Crystalline powder), likely hygroscopic.[1] |
| Primary Route of Entry | Inhalation of dust; Dermal absorption; Ocular contact.[1] |
| GHS Classifications (Inferred) | Skin Irrit. 2 (H315); Eye Irrit.[1] 2A (H319); STOT SE 3 (H335).[1] |
| Storage Condition | 2-8°C (typical for amine salts), Desiccated, Inert Atmosphere (Argon/Nitrogen).[1] |
Hazard Mechanism & Risk Assessment
To select the correct PPE, we must understand the chemical behavior of the molecule:
-
Piperidine Moiety: Secondary amines are generally basic and lipophilic, facilitating dermal absorption.[1] They can act as sensitizers or irritants.[1]
-
Benzamide Core: Generally stable, but contributes to the pharmacological activity (often PARP or kinase inhibition pathways), implying potential biological effects if absorbed.[1]
-
Hydrochloride Salt (HCl):
-
Acidity: Upon contact with moisture (mucous membranes, sweat), the salt hydrolyzes, potentially lowering pH and causing immediate irritation or chemical burns.[1]
-
Hygroscopicity: The powder will clump and become sticky if exposed to humidity, increasing the risk of glove contamination and transfer.[1]
-
Visualizing the Risk-to-PPE Logic
Figure 1: PPE Selection Logic based on Physical State and Exposure Pathway.[1]
Personal Protective Equipment (PPE) Specifications
Do not rely on generic "lab safety" rules. Use these specific technical standards.
A. Respiratory Protection (Critical)
-
Primary Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.[1]
-
Secondary PPE: If hood work is impossible (e.g., equipment maintenance), use a P2 or N95 particulate respirator .[1]
-
Why: HCl salts form fine dusts that are highly irritating to the upper respiratory tract.[1]
-
B. Hand Protection
-
Material: Nitrile Rubber (NBR).[1]
-
Thickness: Minimum 0.11 mm (4 mil) for dry handling; 0.2 mm (8 mil) or double-gloving for solutions (especially in DMSO/Methanol).
-
Breakthrough Logic: Piperidine derivatives can permeate thin latex rapidly.[1] Nitrile offers superior resistance to the organic bases and the carrier solvents (DMSO).[1]
-
Technique: "Change and Discard" immediately upon any splash.[1] Do not wash gloves.[1]
C. Eye & Face Protection
-
Standard: ANSI Z87.1 / EN166 certified safety glasses with side shields.[1]
-
High Risk: Use chemical splash goggles during dissolution steps.[1]
-
Why: An eye splash with an acidic amine salt solution can cause corneal opacity or severe conjunctivitis.[1]
-
D. Body Protection
-
Standard: Long-sleeved lab coat (high cotton content or Nomex preferred to reduce static buildup).[1]
-
Footwear: Closed-toe, non-perforated shoes.[1]
Operational Workflow: Step-by-Step
Phase 1: Reception & Storage
-
Inspect: Upon arrival, check the container for seal integrity. If the bottle is swollen, do not open (indicates decomposition/gas evolution).[1]
-
Labeling: Apply a secondary label: "Irritant - Hygroscopic - Store at 4°C."
-
Environment: Store in a desiccator or under inert gas (Nitrogen/Argon). Moisture absorption alters molecular weight calculations and degrades the compound.
Phase 2: Weighing & Transfer (High Risk Step)
-
Location: Inside Fume Hood.
-
Static Control: Use an anti-static gun or ionizer bar if the powder is "fly-away."[1]
-
Protocol:
-
Place the balance inside the hood.[1]
-
Tare the weighing boat/vial.[1]
-
Transfer powder using a clean spatula.[1] Do not pour from the stock bottle (reduces dust cloud).[1]
-
Recap stock bottle immediately after transfer to prevent moisture uptake.[1]
-
Wipe the exterior of the stock bottle with a dry tissue before returning to storage.[1]
-
Phase 3: Solubilization
-
Solvents: Typically soluble in DMSO, Methanol, or Water (pH dependent).[1]
-
Caution: Dissolution of HCl salts in water can be slightly exothermic.[1]
-
Procedure:
Emergency Response & Disposal
Spill Response Algorithm
Figure 2: Immediate response protocol for laboratory spills.
Disposal Protocol
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic/Irritant Solids."[1]
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the carrier solvent.[1]
-
Destruction: The definitive disposal method is Chemical Incineration equipped with scrubbers (to neutralize HCl and NOx emissions).[1] Never flush down the drain.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54682499 (Related Structure: Piperidinyl-benzamide derivatives).[1] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
